Ezh2-IN-14
Description
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Structure
3D Structure
Properties
Molecular Formula |
C31H39N7O2 |
|---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)-3-pyridinyl]indazole-4-carboxamide |
InChI |
InChI=1S/C31H39N7O2/c1-19(2)36-9-11-37(12-10-36)29-8-7-23(16-32-29)24-14-25(27-18-34-38(20(3)4)28(27)15-24)30(39)33-17-26-21(5)13-22(6)35-31(26)40/h7-8,13-16,18-20H,9-12,17H2,1-6H3,(H,33,39)(H,35,40) |
InChI Key |
XHJAGCFBPKQPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Ezh2-IN-14: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ezh2-IN-14, also known as C24, is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core catalytic component of the Polycomb Repressive Complex 2 (PRC2). Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols for key assays, a comprehensive summary of its biochemical and cellular activity, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Introduction: The Role of EZH2 in Cancer
Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which also comprises core components such as EED and SUZ12.[1] The PRC2 complex plays a critical role in regulating gene expression, particularly during development and differentiation.
In numerous malignancies, including various lymphomas and solid tumors, EZH2 is overexpressed or harbors gain-of-function mutations.[1] This aberrant EZH2 activity leads to the silencing of tumor suppressor genes, thereby promoting uncontrolled cell proliferation and tumor progression. Consequently, the development of small molecule inhibitors targeting the catalytic activity of EZH2 has emerged as a promising therapeutic strategy in oncology.
Discovery of this compound (C24)
This compound (C24) was discovered through a systematic structure-activity relationship (SAR) study aimed at identifying potent and selective inhibitors of EZH2.[2] The discovery process involved the chemical modification of a known EZH2 inhibitor scaffold, UNC1999, to optimize its biochemical potency and selectivity against the closely related homolog, EZH1.[2]
The logical workflow for the discovery of this compound is depicted in the following diagram:
Synthesis of this compound (C24)
The synthesis of this compound (compound 24 in the original publication) is a multi-step process. The detailed synthetic route is outlined in "Structure–Activity Relationship Studies for Enhancer of Zeste Homologue 2 (EZH2) and Enhancer of Zeste Homologue 1 (EZH1) Inhibitors".
Note: The following is a generalized representation. For precise experimental details, including reaction conditions and characterization data, please refer to the supplementary information of the cited publication.
The synthesis involves the preparation of key intermediates, including a substituted pyridone core and a piperazine side chain, followed by their coupling to yield the final product.
Biological Activity and Data
This compound is a highly potent inhibitor of EZH2 with significant selectivity over EZH1. Its biological activity has been characterized through various biochemical and cellular assays.
Biochemical Activity
The inhibitory activity of this compound against EZH2 and EZH1 was determined using in vitro methyltransferase assays.
| Compound | Target | IC50 (nM) | Selectivity (EZH1/EZH2) |
| This compound (C24) | EZH2 | 12 ± 2 | >208-fold |
| EZH1 | >2500 |
Table 1: Biochemical Activity of this compound (C24) [2]
Cellular Activity
The cellular activity of this compound was assessed by its ability to reduce the levels of H3K27me3 in cancer cell lines. This is often measured using techniques like Western blotting or AlphaLISA. This compound serves as the warhead for the EZH2-selective degrader, MS1943. While cellular activity data for this compound alone is limited in the primary publication, the potent cellular effects of MS1943 are predicated on the high-affinity binding of the this compound moiety to EZH2 within the cell.
Mechanism of Action
This compound acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2.[2] It binds to the SAM-binding pocket of the EZH2 SET domain, thereby preventing the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a reduction in the levels of H3K27me3, a repressive epigenetic mark. The subsequent reactivation of tumor suppressor genes is believed to be the primary mechanism underlying the anti-proliferative effects of EZH2 inhibition.
The signaling pathway affected by this compound is depicted below:
References
EZH2 Inhibitor GSK343: A Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator responsible for the methylation of histone H3 on lysine 27 (H3K27).[1][2][3] This post-translational modification leads to transcriptional repression and is crucial for cellular processes such as differentiation and development. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[2][4]
GSK343 is a potent and highly selective, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[1][2][3][5][6][7] Its favorable selectivity profile and cell permeability make it an invaluable chemical probe for elucidating the biological functions of EZH2 and for assessing its therapeutic potential.[1][5][8] This technical guide provides a comprehensive overview of the target specificity and selectivity of GSK343, complete with detailed experimental protocols and visual representations of key pathways and workflows.
Target Specificity and Selectivity Profile
The inhibitory activity of GSK343 has been rigorously evaluated against a panel of histone methyltransferases (HMTs) and other enzymes. The following tables summarize the quantitative data, highlighting the potent and selective inhibition of EZH2.
Table 1: In Vitro Biochemical Potency of GSK343
| Target | IC50 (nM) | Assay Type |
| EZH2 | 4 | Cell-free |
| EZH1 | 240 | Cell-free |
Data sourced from multiple references.[1][5][6][8][9][10]
Table 2: Selectivity of GSK343 Against a Panel of Methyltransferases
| Target | IC50 (µM) | Fold Selectivity vs. EZH2 |
| SET7 | 63 | >15,000 |
| PRMT3 | 74 | >18,000 |
| DNMT1 | >100 | >25,000 |
| DNMT3A | >100 | >25,000 |
| DNMT3B | >100 | >25,000 |
| DOT1L | >100 | >25,000 |
| KMT2A (MLL1) | >100 | >25,000 |
| PRMT1 | >100 | >25,000 |
| PRMT5 | >100 | >25,000 |
| SETMAR | >100 | >25,000 |
| EHMT2 (G9a) | >100 | >25,000 |
GSK343 demonstrates over 1000-fold selectivity for EZH2 over the tested methyltransferases.[1][2][3][5][7] Data compiled from publicly available sources.
Table 3: Cellular Activity of GSK343
| Cell Line | Assay Type | IC50 |
| HCC1806 (Breast Cancer) | H3K27me3 Inhibition | 174 nM |
| LNCaP (Prostate Cancer) | Proliferation (6 days) | 2.9 µM |
| HeLa (Cervical Cancer) | Proliferation | 13 µM |
| SiHa (Cervical Cancer) | Proliferation | 15 µM |
| U87 (Glioblastoma) | Proliferation (24h) | 4.06 µM |
Cellular potency varies depending on the cell line and the endpoint measured.[5][8][9][10][11][12]
Signaling Pathway and Mechanism of Action
GSK343 acts as a competitive inhibitor of the S-adenosylmethionine (SAM) cofactor, binding to the catalytic pocket of EZH2 and thereby preventing the transfer of a methyl group to its histone H3 substrate.[2][3][6][7] This leads to a global reduction in H3K27 methylation, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell proliferation.[2]
Experimental Protocols
Biochemical Assay for EZH2 Inhibition (Cell-Free)
This protocol describes a radioisotope-based filter binding assay to determine the in vitro potency of GSK343 against the PRC2 complex.[5][10]
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of GSK343 in 100% DMSO. Perform a serial dilution (e.g., 11-point, 1:3) in DMSO to create a master plate.
-
Assay Plate Preparation: Using acoustic dispensing technology, transfer 100 nL of the GSK343 dilutions and DMSO controls to a 384-well assay plate.[5][10][12]
-
Reaction Initiation: Add equal volumes of the 5-member PRC2 complex (e.g., 10 nM final concentration) and the substrate solution containing HeLa nucleosomes (e.g., 5 µg/mL) and [³H]-labeled SAM (e.g., 0.25 µM) to the assay plate.[5][10][12]
-
Incubation: Incubate the reaction plate for 60 minutes at 30°C.[5][10]
-
Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 0.5 mg/mL polystyrene-polyethyleneimine (PS-PEI) imaging beads containing 0.1 mM unlabeled SAM.[5][10]
-
Detection: Seal the plate, allow it to adapt in the dark for 30 minutes, and then measure the incorporation of the radiolabel using a suitable imager (e.g., Viewlux).[5][10]
-
Data Analysis: Analyze the dose-response data using appropriate software (e.g., Activity BaseXE) to calculate the IC50 values.
Cellular Assay for H3K27me3 Inhibition
This protocol outlines an immunofluorescence-based method to quantify the inhibition of H3K27 trimethylation in a cellular context.[1]
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HCC1806) in a multi-well imaging plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of GSK343 or a vehicle control (e.g., 0.1% DMSO) and incubate for 72 hours.[1][2]
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with a suitable fixative (e.g., 4% paraformaldehyde) followed by permeabilization (e.g., with 0.1% Triton X-100 in PBS).
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody specific for H3K27me3.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Quantify the mean fluorescence intensity of the H3K27me3 signal within the nucleus (defined by the DAPI stain).
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the cellular IC50 for H3K27me3 inhibition.
Conclusion
GSK343 is a highly potent and selective EZH2 inhibitor that serves as a critical tool for investigating the role of EZH2 in health and disease. Its well-characterized target profile, with over 60-fold selectivity against the homologous EZH1 and greater than 1000-fold selectivity against a broad panel of other methyltransferases, underscores its utility for specific interrogation of EZH2 function.[1][2][3][5][7] The detailed protocols provided in this guide offer a framework for researchers to independently validate and explore the effects of GSK343 in their own experimental systems. As research into epigenetic therapies continues to expand, the precise and reliable modulation of EZH2 activity with chemical probes like GSK343 will be indispensable for advancing our understanding and developing novel cancer treatments.
References
- 1. GSK343 | Structural Genomics Consortium [thesgc.org]
- 2. oncotarget.com [oncotarget.com]
- 3. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acquired resistance to EZH2 inhibitor GSK343 promotes the differentiation of human DLBCL cell lines towards an ABC-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK343 | Cell Signaling Technology [cellsignal.com]
- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Guide: In Vitro Enzymatic Assay for EZH2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the principles and methodologies for conducting in vitro enzymatic assays to evaluate inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), such as Ezh2-IN-14. It covers the core biochemical principles, detailed experimental protocols, data interpretation, and the broader context of EZH2 signaling in disease.
Introduction to EZH2
Enhancer of Zeste Homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic core component of the Polycomb Repressive Complex 2 (PRC2).[1][2] The PRC2 complex, which also includes essential subunits like EED, SUZ12, and RbAp48, plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1][2] This H3K27me3 mark is a hallmark of transcriptionally silent chromatin, and by establishing it, EZH2 silences target genes, including numerous tumor suppressors.[3]
Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of cancers, including lymphomas, prostate cancer, and breast cancer, making it a prominent therapeutic target.[1][4][5] The development of small molecule inhibitors against EZH2's methyltransferase activity is a promising area of cancer therapy research.[6][5]
Principles of EZH2 In Vitro Enzymatic Assays
The core reaction of an EZH2 enzymatic assay involves the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to a histone H3-based substrate. The primary goal is to quantify the rate of this reaction and its inhibition by compounds like this compound. Several robust methods exist to measure this activity.
-
Detection of Methylated Histone Product: This is a direct approach where an antibody specific to the methylated H3K27 product is used. The signal generated is proportional to EZH2 activity.
-
AlphaLISA®/AlphaScreen®: A homogeneous (no-wash) assay technology where donor and acceptor beads are brought into proximity by the antibody-biotinylated substrate interaction, generating a strong chemiluminescent signal.[6][7][8]
-
Chemiluminescent/ELISA-based Assays: Involve immobilizing the histone substrate on a plate. After the enzymatic reaction, a specific primary antibody for methylated H3K27 and an HRP-labeled secondary antibody are used to generate a light signal.[9]
-
-
Detection of SAH Byproduct: Every methylation event produces one molecule of S-adenosyl-L-homocysteine (SAH). Detecting SAH provides a universal method for monitoring methyltransferase activity.
-
Transcreener® EPIGEN Assays: An antibody-based fluorescence polarization (FP) assay that detects AMP, which is produced from SAH in a coupled enzyme reaction.[1]
-
AptaFluor® SAH Assays: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay that uses a riboswitch aptamer that selectively binds to SAH, providing high sensitivity.[1]
-
-
Radiometric Assays: This classic method uses a tritiated methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM). The incorporation of the radiolabeled methyl group into the histone substrate is measured, typically by scintillation counting.[10]
Signaling and Assay Workflow Diagrams
The following diagrams illustrate the core EZH2 signaling pathway and a typical workflow for an in vitro enzymatic assay.
Caption: Canonical EZH2 signaling pathway within the PRC2 complex.
Caption: General workflow for an EZH2 inhibitor in vitro assay.
Experimental Protocol: Homogeneous AlphaLISA® Assay
This protocol is a representative example for determining the IC50 value of an EZH2 inhibitor like this compound. It is based on commercially available assay kits.[6][7][8]
A. Materials and Reagents
-
Enzyme: Purified recombinant human EZH2/EED/SUZ12/RbAp48/AEBP2 complex.
-
Substrate: Biotinylated Histone H3 (K27) peptide.
-
Methyl Donor: S-adenosyl-L-methionine (SAM).
-
Inhibitor: this compound, dissolved in 100% DMSO.
-
Assay Buffer: Tris or HEPES-based buffer (pH ~7.5-8.0) containing BSA, DTT, and MgCl₂.
-
Detection Reagents:
-
AlphaLISA® Anti-methyl-H3K27 Antibody.
-
AlphaLISA® Streptavidin-coated Donor Beads.
-
AlphaLISA® Acceptor Beads (e.g., Protein A-coated).
-
-
Plate: 384-well, low-volume, white assay plate.
-
Instrumentation: Plate reader capable of AlphaScreen® detection.
B. Assay Procedure
-
Prepare Reagent Master Mix: Prepare a master mix containing Assay Buffer, EZH2 enzyme complex, biotinylated H3 substrate, and SAM. The final concentrations should be optimized, but typical ranges are 3-10 nM PRC2 complex, 100-200 nM H3 peptide, and 500-750 nM SAM.[8]
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Dispense Inhibitor: Add a small volume (e.g., <100 nL) of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the 384-well plate. The final DMSO concentration should not exceed 1%.[6][9]
-
Initiate Enzymatic Reaction: Add the reagent master mix to all wells. For negative controls ("no enzyme"), use a master mix without the EZH2 enzyme.
-
Incubation: Seal the plate and incubate for a defined period (e.g., 1 to 3 hours) at room temperature or 30°C.[1][8]
-
Stop Reaction & Add Detection Reagents: Stop the reaction by adding the detection mix. This mix contains the AlphaLISA® Acceptor beads and the specific anti-methyl-H3K27 antibody. Incubate for a further 60 minutes.
-
Add Donor Beads: Add Streptavidin-coated Donor Beads. This step should be performed in subdued light. Incubate for another 30-60 minutes.
-
Read Plate: Measure the AlphaScreen® signal (counts per second) on a compatible plate reader.
C. Data Analysis
-
Calculate Percent Inhibition: The activity of EZH2 in the presence of the inhibitor is calculated relative to the controls.
-
Percent Inhibition = 100 * [1 - (Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative)]
-
-
Determine IC50: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce EZH2 activity by 50%.
Quantitative Data of Known EZH2 Inhibitors
The following table summarizes IC50 values for several well-characterized EZH2 inhibitors. This provides a benchmark for evaluating the potency of new compounds like this compound.
| Inhibitor | EZH2 Target | IC50 (nM) | Assay Type | Reference(s) |
| EI1 | EZH2 (Wild-Type) | 15 ± 2 | Biochemical | [11] |
| EZH2 (Y641F Mutant) | 13 ± 3 | Biochemical | [11] | |
| GSK126 | EZH2 (Wild-Type) | 100 - 150 | Cell-based | [4] |
| EZH2 (Y641N Mutant) | ~2.5 | Cell-based | [4] | |
| EPZ-6438 | EZH2 (Wild-Type) | ~2,500 | Cell-based | [12] |
| EZH2 (Y641N Mutant) | ~10 | Cell-based | [12] | |
| UNC1999 | EZH2 | 1.27 - 1.9 µM (cell-based) | Colony Formation | [12] |
| EZH1 | ~50x less potent than EZH2 | Biochemical | [13] |
Note: IC50 values can vary significantly based on the assay type (biochemical vs. cell-based), substrate concentrations, and specific enzyme construct used.
EZH2 and Interacting Signaling Pathways
EZH2 function and expression are regulated by, and in turn influence, other major signaling pathways involved in cancer. Understanding these connections is crucial for drug development.
Caption: Crosstalk between EZH2 and major oncogenic signaling pathways.
EZH2 activity can be modulated by upstream signals; for instance, the PI3K/Akt pathway can phosphorylate EZH2, affecting its stability and function.[2][14] Conversely, EZH2 can regulate the expression of components within the Wnt/β-catenin and MAPK pathways.[14] Furthermore, EZH2 has non-canonical functions, including the direct methylation of non-histone proteins like STAT3, which can also promote oncogenesis.[14][15] This complex interplay highlights the importance of characterizing inhibitors not just in isolated enzymatic assays but also in relevant cellular contexts.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Phosphorylation and stabilization of EZH2 by DCAF1/VprBP trigger aberrant gene silencing in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]
- 8. researchgate.net [researchgate.net]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Ezh2-IN-14 and the Advent of EZH2 Degradation: A Technical Guide to its Role in Gene Transcription Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the role of Ezh2-IN-14, a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, and its pivotal role in the development of a first-in-class EZH2-selective degrader, MS1943. While EZH2 inhibitors effectively reduce histone H3 lysine 27 trimethylation (H3K27me3), their limitations in certain cancers, such as triple-negative breast cancer (TNBC), have paved the way for novel therapeutic strategies like targeted protein degradation. This document provides a comprehensive overview of the mechanism of action, quantitative data, experimental protocols, and signaling pathways associated with this compound and its degrader counterpart, MS1943.
Core Concepts: EZH2 Inhibition vs. Degradation
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in epigenetic gene silencing through the trimethylation of H3K27.[1] Overexpression and hyperactivity of EZH2 are implicated in the progression of various cancers, making it a compelling therapeutic target.[1]
Traditional therapeutic approaches have focused on the development of small molecule inhibitors that block the methyltransferase activity of EZH2. This compound is one such selective inhibitor. However, studies have revealed that in some cancer types, including TNBC, the inhibition of EZH2's catalytic activity alone is insufficient to halt cancer cell proliferation, even with a marked reduction in global H3K27me3 levels.[2] This has led to the hypothesis that the non-catalytic scaffolding functions of the EZH2 protein may also contribute to oncogenesis.
To address this, a novel strategy of targeted protein degradation has emerged. This approach utilizes bifunctional molecules, known as proteolysis-targeting chimeras (PROTACs) or, in this case, a hydrophobic tagging approach, to induce the degradation of the target protein by the cell's own ubiquitin-proteasome system.[3] MS1943, derived from this compound, is a pioneering example of an EZH2-selective degrader.[2]
Quantitative Data: this compound and MS1943
The following tables summarize the key quantitative data for this compound and the EZH2 degrader MS1943, as reported in the primary literature.[2][4]
| Compound | Target | IC50 | Selectivity |
| This compound | EZH2 | 12 nM | >200-fold vs EZH1 |
| MS1943 | EZH2 | 120 nM | Highly selective for EZH2 |
| Cell Line | Compound | Effect | Concentration | Time |
| MDA-MB-468 (TNBC) | MS1943 | EZH2 protein reduction | Concentration-dependent | - |
| MDA-MB-468 (TNBC) | MS1943 | EZH2 protein reduction | Time-dependent | - |
| MDA-MB-468 (TNBC) | MS1943 | Cell growth inhibition (GI50) | 2.2 µM | 3 days |
| MDA-MB-468 (TNBC) | MS1943 | Induction of cell death | 0.625-5 µM | 4 days |
| BT549, HCC70, MDA-MB-231 (TNBC) | MS1943 | EZH2 protein reduction | - | - |
| KARPAS-422, SUDHL8 (Lymphoma) | MS1943 | EZH2 protein reduction | - | - |
| PNT2 (Non-cancerous prostate) | MS1943 | EZH2 protein reduction | - | - |
| Animal Model | Compound | Dosage | Administration | Outcome |
| MDA-MB-468 Xenografts | MS1943 | 150 mg/kg | i.p. once daily for 36 days | Tumor growth suppression and apoptosis induction |
Signaling Pathways and Mechanisms of Action
The inhibition of EZH2's methyltransferase activity by compounds like this compound leads to a global reduction in H3K27me3 levels, which is a key epigenetic mark for gene silencing. This can reactivate the expression of tumor suppressor genes.
The degradation of the EZH2 protein by MS1943, however, has a more profound effect, particularly in TNBC cells. By removing the entire EZH2 protein, MS1943 eliminates both its catalytic and non-catalytic scaffolding functions. This leads to the activation of the Unfolded Protein Response (UPR), a cellular stress response pathway, ultimately triggering apoptosis in cancer cells that are dependent on EZH2 for survival.[2]
Experimental Workflows
The development and characterization of this compound and MS1943 involved a series of biochemical and cell-based assays. A generalized workflow for such a study is depicted below.
Detailed Methodologies
Below are detailed protocols for key experiments cited in the characterization of this compound and MS1943, based on standard methodologies in the field.
In Vitro EZH2 Methyltransferase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against EZH2.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl (pH 8.0), DTT, and MgCl2.
-
Enzyme and Substrate: Add recombinant human PRC2 complex (containing EZH2) and a biotinylated H3 peptide (amino acids 21-44) as the substrate.
-
Cofactor: Include S-adenosyl-L-methionine (SAM) as the methyl donor, with a small amount of [3H]-SAM for radioactive detection.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound or MS1943) to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Quenching: Stop the reaction by adding a high concentration of non-radioactive SAM.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated H3 peptide. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis for EZH2 and H3K27me3 Levels
Objective: To assess the effect of a compound on the protein levels of EZH2 and the global levels of H3K27me3 in cells.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and treat with varying concentrations of the test compound or vehicle control for the desired duration.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for EZH2, H3K27me3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels.
Cell Viability Assay
Objective: To determine the effect of a compound on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere, treat them with a serial dilution of the test compound or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 3-6 days).
-
Viability Reagent Addition: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability, or a resazurin-based reagent.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the percentage of cell viability against the logarithm of the compound concentration. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a compound in a mouse model.
Protocol:
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., MDA-MB-468) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound (e.g., MS1943) or vehicle control to the mice via the specified route (e.g., intraperitoneal injection) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for apoptosis markers).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group and perform statistical analysis to determine the significance of tumor growth inhibition.
Conclusion
This compound represents a potent and selective tool for probing the catalytic function of EZH2. However, its limitations in inducing cytotoxicity in certain cancer models have highlighted the potential of targeting the EZH2 protein for degradation. The development of MS1943 from this compound demonstrates a paradigm shift in targeting EZH2, moving beyond simple enzymatic inhibition to the complete removal of the protein. This approach not only ablates the catalytic activity but also the non-catalytic functions of EZH2, leading to a distinct and more potent anti-cancer effect in EZH2-dependent cancers like TNBC. The activation of the UPR pathway as a downstream consequence of EZH2 degradation provides a novel mechanistic insight into the therapeutic potential of this strategy. Further research into EZH2 degraders holds significant promise for the development of more effective therapies for a range of malignancies.
References
- 1. Discovery of a first-in-class EZH2 selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancing targeted protein degradation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Preclinical Evaluation of EZH2 Inhibitors in Cancer Cell Lines: A Technical Overview
Disclaimer: This document provides a technical guide on the preclinical studies of Enhancer of Zeste Homolog 2 (EZH2) inhibitors in cancer cell lines. Due to the lack of publicly available preclinical data for a specific compound designated "Ezh2-IN-14," this guide utilizes data from well-characterized EZH2 inhibitors such as GSK126 and Tazemetostat (EPZ-6438) as representative examples to illustrate the experimental approaches and data presentation relevant to this class of therapeutic agents.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[1][2][3][4] This methylation leads to chromatin compaction and transcriptional repression of target genes.[1][4] In numerous cancers, including prostate, breast, bladder, and lung cancer, as well as various hematological malignancies, EZH2 is often overexpressed or harbors gain-of-function mutations.[1][2][5] This aberrant activity leads to the silencing of tumor suppressor genes, promoting cancer cell proliferation, survival, and metastasis.[5][6] Consequently, EZH2 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors. This guide outlines the core preclinical methodologies and data presentation for evaluating such inhibitors in cancer cell lines.
Data Presentation: In Vitro Efficacy of EZH2 Inhibitors
A critical initial step in the preclinical assessment of an EZH2 inhibitor is to determine its potency in various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
Table 1: IC50 Values of Representative EZH2 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| GSK126 | Endometrial Cancer | HEC-50B (High EZH2) | 1.0 (±0.2) | [7] |
| GSK126 | Endometrial Cancer | Ishikawa (High EZH2) | 0.9 (±0.6) | [7] |
| GSK126 | Endometrial Cancer | HEC-265 (Low EZH2) | 10.4 (±0.6) | [7] |
| Tazemetostat (EPZ-6438) | Synovial Sarcoma | Fuji | 0.15 | [8] |
| Tazemetostat (EPZ-6438) | Synovial Sarcoma | HS-SY-II | 0.52 | [8] |
| Tazemetostat (EPZ-6438) | Synovial Sarcoma | SW982 (translocation-negative) | > 10 | [8] |
| GSK343 | Prostate Cancer | LNCaP | 2.9 | [9] |
| Compound 3 | Prostate Cancer | LNCaP | 4.5 | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the robust preclinical evaluation of drug candidates. Below are methodologies for key experiments typically performed to characterize EZH2 inhibitors.
Cell Viability and Proliferation Assays
Objective: To determine the effect of the EZH2 inhibitor on cancer cell growth and proliferation.
Methodology:
-
Cell Culture: Cancer cell lines are cultured in their recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density to ensure exponential growth throughout the experiment.
-
Treatment: After allowing the cells to adhere overnight, they are treated with a serial dilution of the EZH2 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period, typically ranging from 72 hours to 14 days, with media and compound replenishment as needed.[8]
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for H3K27me3 and Target Proteins
Objective: To confirm the on-target effect of the EZH2 inhibitor by measuring the levels of H3K27 trimethylation and to assess the expression of downstream target proteins.
Methodology:
-
Cell Lysis: After treatment with the EZH2 inhibitor for a defined period (e.g., 48-72 hours), cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against H3K27me3, total Histone H3 (as a loading control), EZH2, and other proteins of interest. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine if the EZH2 inhibitor reduces the binding of EZH2 and the presence of the H3K27me3 mark at the promoter regions of specific target genes.
Methodology:
-
Cross-linking: Cells treated with the EZH2 inhibitor or vehicle are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific for EZH2 or H3K27me3, or a control IgG. The antibody-protein-DNA complexes are then captured using protein A/G-conjugated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific for the promoter regions of known EZH2 target genes.
Mandatory Visualizations
Diagrams illustrating key signaling pathways and experimental workflows provide a clear conceptual framework for understanding the mechanism of action of EZH2 inhibitors.
Caption: Canonical PRC2-mediated gene silencing and its inhibition.
Caption: Workflow for preclinical evaluation of EZH2 inhibitors.
Caption: Non-canonical, PRC2-independent functions of EZH2.
Conclusion
The preclinical evaluation of EZH2 inhibitors in cancer cell lines is a multifaceted process that provides critical insights into their therapeutic potential. By employing a systematic approach that includes robust data presentation of in vitro potency, detailed experimental protocols for mechanism of action studies, and clear visualization of the underlying biological pathways, researchers can effectively characterize these promising epigenetic drugs. The representative data and methodologies presented in this guide serve as a foundational framework for the continued development of EZH2-targeted therapies in oncology.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 - Wikipedia [en.wikipedia.org]
- 4. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 9. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ezh2-IN-14: Detailed Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ezh2-IN-14 is a potent and selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27), a mark primarily associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This compound serves as a valuable research tool for investigating the biological consequences of EZH2 inhibition in cell-based assays. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability, target engagement, and downstream signaling pathways.
Mechanism of Action
This compound competitively inhibits the methyltransferase activity of EZH2, leading to a global reduction in H3K27me3 levels. This epigenetic modification reversal can lead to the de-repression of tumor suppressor genes, thereby inducing cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its effects on various cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Notes |
| IC50 (EZH2) | 12 nM | In vitro enzymatic assay. |
| Selectivity | >200-fold vs. EZH1 | Demonstrates high selectivity for EZH2 over its close homolog EZH1. |
Table 2: Cellular Activity of this compound in MDA-MB-468 Cells
| Assay | Concentration | Incubation Time | Observed Effect |
| H3K27 Methylation | 4 µM | 6 - 48 hours | Reduction in H3K27me3 and H3K27me2 levels.[1] |
Note: Further quantitative data on the effects of this compound on the viability of various cancer cell lines is not extensively available in the public domain. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line of interest.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical EZH2 signaling pathway and a general experimental workflow for evaluating this compound in a cell culture setting.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to a concentration of 10 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines for your study. Cell lines with known EZH2 mutations or overexpression (e.g., certain lymphomas, melanomas, and breast cancers) are often sensitive to EZH2 inhibition. MDA-MB-468 is a triple-negative breast cancer cell line that has been used in studies with EZH2 inhibitors.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere and reach exponential growth phase (typically 24 hours).
-
Prepare serial dilutions of this compound from the stock solution in fresh culture medium. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Replace the existing medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for H3K27me3 Levels
This protocol is for assessing the inhibition of EZH2 methyltransferase activity by measuring the levels of H3K27me3.
-
Cell Lysis:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 (e.g., Cell Signaling Technology #9733) and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry: Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total H3 signal.
Chromatin Immunoprecipitation (ChIP)
ChIP assays can be used to determine if the reduction in H3K27me3 is occurring at the promoter regions of specific target genes.
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Cross-linking: Reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.
-
Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the promoter regions of known EZH2 target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Troubleshooting
-
Low Efficacy: If this compound shows low efficacy, ensure the compound is fully dissolved and the stock solution is not degraded. Consider increasing the concentration or treatment duration. The cell line used may also be insensitive to EZH2 inhibition.
-
High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps are performed.
-
Low Yield in ChIP: Optimize sonication conditions to achieve the correct fragment size. Ensure the antibody used is validated for ChIP.
Conclusion
This compound is a valuable chemical probe for studying the role of EZH2 in cellular processes and disease. The protocols outlined in these application notes provide a framework for conducting robust cell-based experiments to characterize the effects of this inhibitor. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols for EZH2 Inhibitors in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of EZH2 inhibitors, focusing on dosage, experimental protocols, and pathway analysis. The following information is based on published data for various selective EZH2 inhibitors and serves as a starting point for designing and executing experiments.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is a histone methyltransferase that specifically mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][2] EZH2 inhibitors are small molecules designed to block the catalytic activity of EZH2, leading to a reduction in global H3K27me3 levels and subsequent reactivation of tumor suppressor genes.
Data Presentation: In Vitro Dosage of EZH2 Inhibitors
The effective concentration of EZH2 inhibitors can vary significantly depending on the specific compound, cell line, and duration of treatment. Below is a summary of active concentration ranges for several common EZH2 inhibitors from in vitro studies.
| EZH2 Inhibitor | Cell Line(s) | Assay Type | Effective Concentration Range | Treatment Duration | Reference |
| EPZ-6438 (Tazemetostat) | Human Myeloma Cell Lines (HMCLs) | Viability (CellTiter-Glo) | Concentration range not specified, but effects seen | 4-9 days | [3] |
| Synovial Sarcoma (Fuji, HS-SY-II) | Proliferation | IC50: 0.15 µM and 0.52 µM | 14 days | [4] | |
| GSK-126 | Human Myeloma Cell Lines (HMCLs) | Viability (CellTiter-Glo) | Concentration range not specified, but effects seen | 4-9 days | [3] |
| MC3T3 (pre-osteoblast) | H3K27me3 Reduction | 1 µM | 24 hours | [5] | |
| Pancreatic Ductal Cells | Insulin Transcript Expression | Not specified | 2 and 7 days | [6] | |
| UNC1999 | Multiple Myeloma (INA-6, etc.) | Viability (AlamarBlue) | 1 µM - 4 µM | 5 days | [7] |
| EI1 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | IC50 values calculated | 14-15 days | [8] |
| Immortalized MEFs | H3K27me3 Inhibition | 3.3 µM | Not specified | [8] | |
| GSK343 | Oral Squamous Carcinoma (CAL27, HSC-2, HSC-3) | Viability (MTT) | 1 µM, 10 µM, 25 µM, 50 µM (LC50 ~1.1-1.2 µM at 24h) | 24 and 48 hours | [9] |
Experimental Protocols
Cell Viability and Proliferation Assays
Objective: To determine the effect of an EZH2 inhibitor on cancer cell growth and survival.
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 4 x 10^5 cells/mL.[3] Allow cells to adhere and resume growth for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the EZH2 inhibitor in the appropriate cell culture medium. Add the diluted compound to the cells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plates for a duration ranging from 24 hours to 14 days, depending on the cell line and the specific inhibitor's mechanism of action.[3][4][8][9] Media and compound may need to be replenished for longer incubation periods.[4]
-
Viability/Proliferation Measurement:
-
Luminescent ATP Assay (e.g., CellTiter-Glo®): This assay measures the amount of ATP, which is proportional to the number of viable cells.[3][4]
-
Colorimetric Assays (e.g., MTT, AlamarBlue): These assays measure metabolic activity.[7][9]
-
Direct Cell Counting: Use a hemocytometer or an automated cell counter to determine the number of viable cells.[8]
-
-
Data Analysis: Normalize the results to the vehicle-treated control wells and plot the data as a percentage of viability versus inhibitor concentration to determine the IC50 value.
Western Blot for H3K27me3 Levels
Objective: To confirm the on-target effect of the EZH2 inhibitor by measuring the reduction in global H3K27me3 levels.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the EZH2 inhibitor at various concentrations for a specified period (e.g., 24 hours to 6 days).[3][5] Harvest the cells and lyse them using a suitable lysis buffer to extract total protein or histones.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., rabbit anti-H3K27me3).[3]
-
Incubate with a primary antibody for total Histone H3 as a loading control.[3]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K27me3 signal to the total H3 signal to determine the relative reduction in H3K27me3 levels.
Mandatory Visualizations
EZH2 Signaling Pathway
Caption: EZH2 methylates H3K27, leading to gene repression. EZH2 inhibitors block this, reactivating tumor suppressors.
Experimental Workflow for In Vitro EZH2 Inhibitor Testing
Caption: Workflow for testing EZH2 inhibitors: cell treatment, endpoint assays, and data analysis to determine efficacy.
References
- 1. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 Inhibition as New Epigenetic Treatment Option for Pancreatic Neuroendocrine Neoplasms (PanNENs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple pharmacological inhibitors targeting the epigenetic suppressor Enhancer of Zeste Homolog 2 (EZH2) accelerate osteoblast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of human EZH2 can influence a regenerative β-like cell capacity with in vitro insulin release in pancreatic ductal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Ezh2-IN-14: Detailed Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the selective EZH2 inhibitor, Ezh2-IN-14. This guide details its solubility, preparation for in vitro and in vivo experiments, and its role within key signaling pathways.
Chemical and Physical Properties
This compound is a potent and selective inhibitor of the histone methyltransferase EZH2, a key epigenetic regulator. Understanding its fundamental properties is crucial for accurate and reproducible experimental design.
| Property | Value | Source |
| Molecular Weight | 541.69 g/mol | [1] |
| CAS Number | 1979157-17-9 | [1] |
| IC50 (EZH2) | 12 nM | [1][2][3] |
| Solubility | Soluble in DMSO | [4] |
Signaling Pathway
This compound exerts its effects by inhibiting the catalytic activity of EZH2, the enzymatic core of the Polycomb Repressive Complex 2 (PRC2). This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), a key repressive epigenetic mark. The downstream consequences of EZH2 inhibition are complex and involve the modulation of multiple signaling pathways critical in cancer and development.[2][5][6][7][8]
Figure 1: EZH2 Signaling Pathway and its Inhibition by this compound.
Experimental Protocols
Preparation of Stock Solutions
For most in vitro and in vivo applications, this compound should first be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 40 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are typically stable for several months.
Figure 2: Workflow for Preparing this compound Stock Solution.
In Vitro Experiments
For cell-based assays, the DMSO stock solution is diluted in cell culture medium to the desired final working concentration. It is critical to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5%.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile tubes for dilution
-
Cell culture plates and cells of interest
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired working concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration.
In Vivo Experiments
For animal studies, a specific formulation is required to ensure the solubility and bioavailability of this compound. The following protocol is based on a formulation suggested by a commercial supplier for in vivo use.[8]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile tubes and syringes
Protocol for In Vivo Formulation (Example):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare the final formulation, combine the following in a sterile tube in the specified order, ensuring the solution is clear after each addition:
-
5% DMSO (from the stock solution)
-
30% PEG300
-
5% Tween 80
-
60% Sterile Saline or PBS
-
-
For example, to prepare 1 mL of the final formulation, you would add:
-
50 µL of the 40 mg/mL this compound stock in DMSO
-
300 µL of PEG300
-
50 µL of Tween 80
-
600 µL of sterile saline or PBS
-
-
Mix the solution thoroughly by vortexing. This formulation should result in a clear solution suitable for administration.
-
The final concentration of this compound in this example would be 2 mg/mL. The dosage for the animal will depend on the desired mg/kg dose and the animal's weight.
-
Administer the formulation to the animals via the desired route (e.g., intraperitoneal injection). Always include a vehicle control group receiving the same formulation without this compound.
Note: The optimal dosage and administration schedule should be determined empirically for each specific animal model and experimental design. Similar EZH2 inhibitors have been administered daily via intraperitoneal injection at doses ranging from 10 to 100 mg/kg.[5][6][9]
Conclusion
This compound is a valuable tool for studying the role of EZH2 in various biological processes. Proper handling, solubilization, and preparation are essential for obtaining reliable and reproducible results. The protocols outlined in this document provide a comprehensive guide for researchers to effectively utilize this compound in their in vitro and in vivo studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Ezh2 Inhibitor II, EI1 [sigmaaldrich.com]
- 5. EZH2 Inhibitors Suppress Colorectal Cancer by Regulating Macrophage Polarization in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of EZH2 by GSK126 decreases atherosclerosis by modulating foam cell formation and monocyte adhesion in apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of EZH2 Inhibitors in Mouse Models
Disclaimer: To date, publicly available scientific literature does not contain specific in vivo dosing and administration protocols for Ezh2-IN-14 in mouse models. The following application notes and protocols are based on established in vivo studies of other potent and selective EZH2 inhibitors, such as GSK126, Tazemetostat (EPZ-6438), and GSK343. This information is intended to serve as a comprehensive reference for researchers and drug development professionals in designing and executing in vivo studies for novel EZH2 inhibitors like this compound.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It mediates gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][3] Overexpression and activating mutations of EZH2 are implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors, making it a compelling therapeutic target.[4][5] Several small molecule inhibitors of EZH2 have been developed and have shown significant anti-tumor activity in preclinical mouse models.[6][7]
These application notes provide a detailed overview of the in vivo administration, dosing regimens, and experimental protocols for several well-characterized EZH2 inhibitors in mouse xenograft and genetically engineered mouse models.
EZH2 Signaling Pathway
The core function of EZH2 is the methylation of H3K27, leading to transcriptional repression of target genes. These target genes are often involved in cell cycle control and differentiation. Inhibition of EZH2's methyltransferase activity leads to a reduction in global H3K27me3 levels, thereby derepressing tumor suppressor genes and inducing cell cycle arrest and apoptosis in cancer cells.
Caption: EZH2 Signaling and Inhibition.
Quantitative Data Summary
The following tables summarize the in vivo dosing and administration details for several EZH2 inhibitors from published studies.
Table 1: In Vivo Dosing and Administration of EZH2 Inhibitors in Mouse Models
| Inhibitor | Mouse Model | Tumor Type | Route of Administration | Dose | Dosing Schedule | Vehicle | Reference |
| GSK126 | ApoE-/- mice | Atherosclerosis | Intraperitoneal (IP) | 50 mg/kg | Daily for 10 weeks | 20% DMSO/PBS | N/A |
| GSK126 | C57BL/6 mice | Melanoma (B16F10 xenograft) | Intraperitoneal (IP) | 50 mg/kg | Daily | Not specified | [8] |
| Tazemetostat (EPZ-6438) | Balb/C-nu mice | Non-Hodgkin Lymphoma (WSU-DLCL2 xenograft) | Oral gavage (PO) | 200 mg/kg or 400 mg/kg | Twice daily (BID) for 28 days | 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water | [4] |
| Tazemetostat (EPZ-6438) | SCID mice | Non-Hodgkin Lymphoma (KARPAS-422 xenograft) | Oral gavage (PO) | 125, 250, or 500 mg/kg | Twice daily (BID) for 28 days | 0.5% NaCMC + 0.1% Tween-80 in water | [4] |
| GSK343 | Athymic nude mice | Neuroblastoma (SK-N-BE(2) xenograft) | Not specified | Not specified | Daily for 21 days | Not specified | [1][2] |
| EPZ011989 | SCID mice | B cell Lymphoma | Oral gavage (PO) | 125, 250, 500, or 1000 mg/kg | Single dose (PK study) or Twice daily (BID) for 7 days (PD study) | 0.5% w/v methyl cellulose and 0.1% Tween-80 acidified with 1 mol equiv of HCl | [9][10] |
| (R)-OR-S1 (EZH1/2 dual inhibitor) | Nude mice | Lymphoma (KARPAS-422 xenograft) | Oral gavage (PO) | 50 mg/kg | Not specified | Not specified | [7] |
| Compound 21 | Nude mice | Lymphoma (KARPAS-422 xenograft) | Oral gavage (PO) | 25 mg/kg | Twice daily (BID) for 25 days | Not specified | [5] |
Experimental Protocols
General Animal Husbandry
-
Animal Strains: Commonly used strains for xenograft studies include athymic nude mice (nu/nu), SCID mice, and NOD SCID mice. For studies involving immunocompetent models, C57BL/6 or BALB/c mice are frequently used.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of any experimental procedures.
-
Monitoring: Monitor animal health, body weight, and tumor growth regularly throughout the study. Euthanize animals if they meet pre-defined humane endpoints.
Xenograft Mouse Model Protocol
This protocol is a general guideline for establishing subcutaneous xenograft models.
Caption: Xenograft Model Workflow.
-
Cell Preparation: Culture the desired cancer cell line (e.g., KARPAS-422 for lymphoma) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a mixture of serum-free medium or Hank's Balanced Salt Solution (HBSS) and Matrigel (typically a 1:1 ratio). The final cell concentration should be adjusted to allow for the injection of 1 x 10^7 cells in a volume of 0.1-0.2 mL.[4]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of the mice.
-
Tumor Growth Monitoring: Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Prepare the EZH2 inhibitor in the appropriate vehicle (see Table 1). Administer the drug and vehicle according to the planned dosing schedule and route. For oral administration, use oral gavage. For intraperitoneal administration, inject into the lower abdominal quadrant.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the treatment period.
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, euthanize a subset of animals and collect tumor tissue and/or other relevant tissues (e.g., bone marrow). Process the tissues for analysis of H3K27me3 levels by methods such as ELISA, Western blot, or immunohistochemistry to confirm target engagement.
Formulation of EZH2 Inhibitors for In Vivo Use
The solubility and stability of EZH2 inhibitors can vary. Proper formulation is critical for achieving adequate bioavailability.
-
Tazemetostat (EPZ-6438): A common vehicle is a suspension in 0.5% methylcellulose (MC) with 0.1% Tween-80 in water.[4]
-
EPZ011989: This inhibitor has been formulated as a suspension in 0.5% w/v methylcellulose and 0.1% Tween-80, acidified with one molar equivalent of HCl to improve solubility.[9][10]
-
General Considerations: It is recommended to perform formulation development and stability studies for any new EZH2 inhibitor. Sonication may be required to achieve a uniform suspension. Prepare fresh formulations regularly, depending on the stability of the compound.
Conclusion
While specific in vivo data for this compound is not yet available, the extensive research on other EZH2 inhibitors provides a solid foundation for designing preclinical studies. The protocols and data presented here offer valuable guidance on appropriate mouse models, dosing strategies, administration routes, and analytical methods to evaluate the in vivo efficacy and mechanism of action of novel EZH2 inhibitors. Researchers should perform initial pharmacokinetic and pharmacodynamic studies to determine the optimal dosing regimen for this compound before embarking on large-scale efficacy studies.
References
- 1. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Taking the EZ Way: Targeting Enhancer of Zeste Homolog 2 in B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel orally bioavailable EZH1/2 dual inhibitors with greater antitumor efficacy than an EZH2 selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nano particle loaded EZH2 inhibitors: Increased efficiency and reduced toxicity for malignant solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. EPZ011989, A Potent, Orally-Available EZH2 Inhibitor with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-14 Application Notes and Protocols for H3K27me3 ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the EZH2 inhibitor, Ezh2-IN-14, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments to analyze the genomic distribution of the H3K27me3 histone modification. This document outlines the experimental workflow, data interpretation, and includes a representative signaling pathway.
Introduction
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2][3] Dysregulation of EZH2 activity is implicated in various cancers, making it a significant target for therapeutic intervention.[1][4] this compound is a potent and selective inhibitor of EZH2, which can be used to probe the role of H3K27me3 in gene regulation and disease. This protocol details the application of this compound in conjunction with ChIP-seq to map H3K27me3 occupancy genome-wide.
Data Presentation
Table 1: Recommended this compound Treatment Conditions for H3K27me3 Reduction
| Cell Line | This compound Concentration (µM) | Treatment Duration (days) | Expected H3K27me3 Reduction | Reference |
| KARPAS-422 (Lymphoma) | 1.5 | 4 - 8 | Substantial global reduction | |
| PC9 (Lung Adenocarcinoma) | 1.0 | 5 | Significant global reduction | [5] |
| DU-145 (Prostate Cancer) | 5.0 - 10.0 | Not specified | Significant reduction | |
| OPT7714 (Prostate Cancer) | 5.0 | Not specified | Almost complete suppression | [6] |
Note: The concentrations and durations listed above are based on studies using other potent EZH2 inhibitors and serve as a starting point for optimization with this compound. It is crucial to perform dose-response and time-course experiments for each new cell line.
Table 2: Representative Quantitative Data of H3K27me3 Reduction Post-EZH2 Inhibition
| Cell Line | EZH2 Inhibitor | Concentration (µM) | Treatment Duration (days) | H3K27me3 Level (vs. Control) | Method | Reference |
| KARPAS-422 | CPI-360 | 1.5 | 4 | ~25% | Western Blot | [5] |
| KARPAS-422 | CPI-360 | 1.5 | 8 | ~10% | Western Blot | [5] |
| PC9 | GSK126 | 1.0 | 5 | ~30% | Western Blot | [5] |
| Generic Cancer Cells | siRNA knockdown | N/A | 4 | ~25% | High-Content Analysis | [7] |
Experimental Protocols
Detailed Methodology for this compound H3K27me3 ChIP-seq
This protocol is adapted from standard H3K27me3 ChIP-seq protocols and incorporates the use of an EZH2 inhibitor.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest to ~80% confluency.
-
Treat cells with the desired concentration of this compound (refer to Table 1 for starting points) or DMSO as a vehicle control.
-
Incubate for the optimized duration (e.g., 4-8 days) to ensure significant reduction of H3K27me3 levels. It is recommended to replenish the media with fresh inhibitor every 2-3 days.
2. Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
3. Cell Lysis and Chromatin Sonication:
-
Harvest cells and resuspend in ChIP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, 0.5% SDS) with protease inhibitors.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions is critical for successful ChIP.
4. Immunoprecipitation:
-
Pre-clear the chromatin lysate with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-H3K27me3 antibody. It is advisable to also include a negative control IgG antibody.
-
Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
5. Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using a fresh elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
6. DNA Purification and Library Preparation:
-
Purify the DNA using a standard column-based purification kit or phenol-chloroform extraction.
-
Quantify the purified DNA and proceed with library preparation for next-generation sequencing according to the manufacturer's protocol.
Mandatory Visualization
Caption: EZH2 signaling pathway and mechanism of inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibition enhances the activity of Carboplatin in aggressive-variant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ezh2-IN-14 in Combination Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Publicly available data on the use of Ezh2-IN-14 in combination with other cancer therapies is currently limited. The following application notes and protocols are based on the established mechanisms and experimental data of other well-characterized EZH2 inhibitors, such as tazemetostat and GSK126. These methodologies provide a framework for investigating the potential of this compound in combination regimens and should be adapted and validated accordingly.
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By trimethylating histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing, which can lead to the repression of tumor suppressor genes and drive cancer progression.[1][3] Overexpression and gain-of-function mutations of EZH2 are implicated in a variety of malignancies, making it a compelling target for cancer therapy.[3][4][5]
This compound is a selective EZH2 inhibitor with a reported IC50 of 12 nM and demonstrates over 200-fold selectivity for EZH2 over the homologous EZH1.[6][7] While EZH2 inhibitors have shown promise as monotherapies in certain cancers, their efficacy is significantly enhanced when used in combination with other anticancer agents.[4] Combination strategies aim to exploit synergistic interactions, overcome resistance mechanisms, and improve therapeutic outcomes. This document outlines potential combination approaches for this compound and provides detailed protocols for preclinical evaluation.
Combination Therapy Strategies
EZH2 inhibitors have shown synergistic or additive effects when combined with various classes of cancer therapies. The rationale for these combinations is often rooted in the multifaceted role of EZH2 in cellular processes beyond histone methylation, including DNA damage repair, cell cycle regulation, and immune modulation.[3]
Potential Combination Partners for this compound:
-
PARP Inhibitors: EZH2 inhibition can sensitize cancer cells to PARP inhibitors by downregulating key genes involved in homologous recombination repair, creating a synthetic lethal interaction.[8]
-
Chemotherapy (e.g., Cisplatin, Doxorubicin): EZH2 inhibitors can enhance the efficacy of chemotherapeutic agents by preventing the adaptive transcriptional responses that lead to drug resistance.
-
Immune Checkpoint Inhibitors: By modulating the tumor microenvironment and increasing the expression of antigens, EZH2 inhibition may improve the response to immunotherapies.[8]
-
Other Epigenetic Modifiers (e.g., HDAC inhibitors, DNMT inhibitors): Combining epigenetic drugs can lead to a more profound reprogramming of the cancer cell epigenome, reactivating a broader range of tumor suppressor genes.[9]
-
Targeted Therapies (e.g., PI3K inhibitors, MEK inhibitors): Crosstalk between EZH2-regulated pathways and other oncogenic signaling cascades provides opportunities for synergistic combinations.[3]
Data Presentation
The following tables summarize representative quantitative data from studies using other EZH2 inhibitors in combination therapies. These serve as a reference for the types of data to be generated when evaluating this compound.
Table 1: In Vitro Synergistic Effects of EZH2 Inhibitors in Combination with PARP Inhibitors
| Cell Line | Cancer Type | EZH2 Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Effect | Reference Compound |
| OVCAR8 | Ovarian Cancer | GSK126 (1-10 µM) | Olaparib (1-10 µM) | Synergistic reduction in cell viability | GSK126 |
| MDA-MB-436 | Breast Cancer | Tazemetostat (1-5 µM) | Talazoparib (0.5-5 nM) | Synergistic induction of apoptosis | Tazemetostat |
| PC3 | Prostate Cancer | GSK126 (5 µM) | Olaparib (10 µM) | Enhanced growth inhibition | GSK126 |
Table 2: In Vivo Efficacy of EZH2 Inhibitor Combination Therapy
| Cancer Model | Combination Therapy | Dosing Regimen | Outcome | Reference Compound |
| Ovarian Cancer Xenograft | GSK126 + Cisplatin | GSK126: 50 mg/kg, daily; Cisplatin: 3 mg/kg, weekly | Significant tumor growth delay compared to single agents | GSK126 |
| DLBCL Xenograft | Tazemetostat + Doxorubicin | Tazemetostat: 200 mg/kg, twice daily; Doxorubicin: 2 mg/kg, weekly | Enhanced tumor regression | Tazemetostat |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and should be optimized for specific cell lines and experimental conditions when testing this compound.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of this compound alone and in combination with another therapeutic agent on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Combination drug (stock solution in appropriate solvent)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the combination drug in complete growth medium.
-
Treat the cells with:
-
Vehicle control (e.g., DMSO)
-
This compound alone at various concentrations
-
Combination drug alone at various concentrations
-
This compound and the combination drug together at various concentration ratios.
-
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Analyze the data for synergistic, additive, or antagonistic effects using software such as CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.
Protocol 2: Western Blot Analysis
Objective: To assess the effect of this compound combination therapy on the expression and post-translational modification of target proteins.
Materials:
-
Treated cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K27me3, anti-EZH2, anti-PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound and the combination drug as described in the cell viability protocol for a specified duration (e.g., 48-72 hours).
-
Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualization of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound combination therapy.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating combination therapy.
Caption: Synthetic lethality between EZH2 and PARP inhibitors.
References
- 1. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining EZH2 inhibitors with other therapies for solid tumors: more choices for better effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. news-medical.net [news-medical.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Studying Epigenetic Regulation in Solid Tumors with EZH2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene silencing.[1][2][4][5] In a wide range of solid tumors, including prostate, breast, lung, and bladder cancers, EZH2 is frequently overexpressed and its activity is often dysregulated, contributing to tumorigenesis by silencing tumor suppressor genes.[4][5][6] This aberrant activity makes EZH2 an attractive therapeutic target in oncology.
This document provides detailed application notes and protocols for utilizing EZH2 inhibitors to study epigenetic regulation in solid tumor models. While specific data for Ezh2-IN-14 is not publicly available, the following information, based on well-characterized EZH2 inhibitors like GSK126 and EPZ-6438, serves as a comprehensive guide for researchers.
Mechanism of Action of EZH2 Inhibitors
EZH2 inhibitors are small molecules that typically act as S-adenosyl-L-methionine (SAM)-competitive inhibitors, targeting the catalytic SET domain of EZH2.[7] By blocking the methyltransferase activity of EZH2, these inhibitors prevent the trimethylation of H3K27. This leads to the reactivation of silenced tumor suppressor genes, ultimately resulting in reduced cancer cell proliferation, cell cycle arrest, and in some cases, apoptosis.[8] Beyond its canonical role, EZH2 can also have non-catalytic functions, including transcriptional activation, which may also be affected by some inhibitors.[5][9]
Quantitative Data for Representative EZH2 Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of two widely studied EZH2 inhibitors, GSK126 and EPZ-6438 (Tazemetostat), in various solid tumor cell lines. This data is crucial for designing experiments and interpreting results.
Table 1: IC50 Values of GSK126 in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 12.6 - 17.4 | |
| Pancreatic Neuroendocrine Neoplasm (PanNEN) Cell Lines | Pancreatic Cancer | Data not specified |
Table 2: IC50 Values of EPZ-6438 (Tazemetostat) in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| THP-1 | Acute Monocytic Leukemia | > 10 | [10] |
Signaling Pathways
EZH2 is implicated in various signaling pathways that are critical for tumor progression. Understanding these pathways is essential for elucidating the full impact of EZH2 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Experimental Workflow
Protocol 1: Cell Viability Assay
This protocol determines the effect of an EZH2 inhibitor on the proliferation and viability of solid tumor cells.
Materials:
-
Solid tumor cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or AlamarBlue reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the EZH2 inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation: Incubate the plate for 48-96 hours.
-
Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate overnight at 37°C.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Viability Assessment (AlamarBlue Assay):
-
Add 10 µL of AlamarBlue reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis for EZH2 and H3K27me3
This protocol is used to assess the protein levels of EZH2 and the global levels of H3K27me3 following inhibitor treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use anti-Histone H3 as a loading control for H3K27me3 and anti-β-actin for EZH2.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27me3
This protocol allows for the investigation of H3K27me3 enrichment at specific gene promoters.
Materials:
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Treated and untreated cells
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Formaldehyde (1% final concentration)
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Glycine (125 mM final concentration)
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ChIP lysis buffer
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Sonicator
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Anti-H3K27me3 antibody and control IgG
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Protein A/G magnetic beads
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ChIP elution buffer
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RNase A and Proteinase K
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DNA purification kit
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Primers for qPCR targeting specific gene promoters
Procedure:
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Immunoprecipitation:
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Pre-clear the chromatin with protein A/G beads.
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Incubate the chromatin overnight at 4°C with either the anti-H3K27me3 antibody or a control IgG.
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Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
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DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
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qPCR Analysis: Perform qPCR using primers specific to the promoter regions of target genes. Analyze the data using the percent input method or fold enrichment over IgG.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol measures the changes in the expression of EZH2 target genes following inhibitor treatment.
Materials:
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Treated and untreated cell pellets
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RNA extraction kit (e.g., TRIzol or column-based kits)
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cDNA synthesis kit
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SYBR Green or TaqMan qPCR master mix
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Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
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Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cell pellets according to the manufacturer's protocol. Assess RNA quality and quantity.
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cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR:
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Set up qPCR reactions containing cDNA, primers, and qPCR master mix.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Conclusion
The study of EZH2 in solid tumors provides a promising avenue for the development of novel epigenetic therapies. The protocols and data presented here, using well-established EZH2 inhibitors as a reference, offer a robust framework for researchers to investigate the role of EZH2 and the therapeutic potential of its inhibition in various cancer models. Careful experimental design and data interpretation are crucial for advancing our understanding of epigenetic regulation in cancer and for the successful clinical translation of EZH2-targeted therapies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phosphorylation and stabilization of EZH2 by DCAF1/VprBP trigger aberrant gene silencing in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of second-generation EZH2 inhibitors with extended residence times and improved biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EZH2-H3K27me3 mediated KRT14 upregulation promotes TNBC peritoneal metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ezh2-IN-14 off-target effects in cell lines
A Note on "Ezh2-IN-14" : Our internal and external database searches did not yield specific information on a compound designated "this compound." The following troubleshooting guide and frequently asked questions (FAQs) have been compiled based on the known properties and potential off-target effects of the broader class of EZH2 inhibitors. Researchers using novel or less-characterized EZH2 inhibitors may find this information valuable for designing experiments and interpreting unexpected results.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of EZH2 inhibitors in cell lines?
EZH2 (Enhancer of zeste homolog 2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary role is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2][3][4] Therefore, the primary on-target effect of an EZH2 inhibitor is the global reduction of H3K27me3 levels. This leads to the de-repression of EZH2 target genes, which are often involved in cell cycle control and differentiation.[5] In cancer cell lines, this can result in cell cycle arrest, induction of apoptosis, and reduced proliferation.[6]
Q2: What are the potential off-target effects of EZH2 inhibitors?
While many EZH2 inhibitors are highly selective, off-target effects can occur and are important to consider. These can be broadly categorized as:
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Inhibition of other methyltransferases: Some EZH2 inhibitors may show cross-reactivity with other histone methyltransferases, particularly EZH1, the close homolog of EZH2.[7] Non-histone protein methyltransferases that also use S-adenosyl-L-methionine (SAM) as a cofactor are also potential off-targets.[7]
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PRC2-independent functions of EZH2: EZH2 has non-canonical functions that are independent of its catalytic activity within the PRC2 complex. These include acting as a transcriptional co-activator for transcription factors like the androgen receptor and NF-κB.[1][2][8] An inhibitor might interfere with these protein-protein interactions.
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Unintended pathway modulation: Some studies have suggested that certain EZH2 inhibitors might induce off-target toxicities or modulate signaling pathways unrelated to their primary mechanism of action. For instance, less potent EZH2 inhibitors have been observed to have toxic effects that do not correlate with their on-target potency, suggesting off-target activities.[9]
Q3: How can I determine if the observed phenotype in my cell line is due to an off-target effect?
Distinguishing on-target from off-target effects is crucial. Here are some recommended experimental approaches:
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Use multiple, structurally distinct inhibitors: If two or more EZH2 inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.
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Rescue experiments: If possible, overexpressing a resistant mutant of EZH2 should rescue the on-target phenotype but not the off-target effects.
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RNAi knockdown: Compare the phenotype induced by the inhibitor with that of siRNA or shRNA-mediated knockdown of EZH2. A high degree of similarity suggests an on-target effect.
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Dose-response correlation: The concentration of the inhibitor required to induce the phenotype should correlate with its IC50 for EZH2 inhibition and H3K27me3 reduction.
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Troubleshooting Steps |
| Unexpectedly high cellular toxicity at low concentrations | The cell line is highly dependent on EZH2 for survival. | The inhibitor has off-target cytotoxic effects. | 1. Perform a dose-response curve and compare the cytotoxic EC50 to the H3K27me3 reduction IC50. 2. Test the inhibitor in a panel of cell lines with varying EZH2 dependency. 3. Compare with the toxicity profile of a structurally different EZH2 inhibitor. |
| Phenotype observed does not correlate with H3K27me3 reduction | The phenotype is mediated by non-canonical, PRC2-independent functions of EZH2. | The inhibitor is acting on a different target or pathway. | 1. Assess the effect of the inhibitor on known non-canonical EZH2 pathways (e.g., NF-κB or androgen receptor signaling). 2. Perform a broad kinase or methyltransferase screen to identify potential off-targets. 3. Use RNA-seq to analyze gene expression changes and identify affected pathways. |
| Development of resistance to the inhibitor without EZH2 mutation | Upregulation of bypass signaling pathways. | The cell line adapts to the off-target effects of the inhibitor. | 1. Investigate the activation of known resistance pathways such as IGF-1R, MEK, or PI3K signaling.[2] 2. Perform transcriptomic or proteomic analysis on resistant cells to identify upregulated pathways. |
| Discrepancy between in-vitro potency and cellular activity | Poor cell permeability or rapid metabolism of the inhibitor. | The inhibitor has off-target effects that mask its on-target activity. | 1. Assess the cellular uptake and stability of the compound. 2. Use a more potent or cell-permeable analog if available. 3. Evaluate for off-target effects using the methods described in the FAQs. |
Quantitative Data for Characterized EZH2 Inhibitors
The following table summarizes the potency of several well-characterized EZH2 inhibitors. This data can be used as a reference for expected on-target activity.
| Inhibitor | Target(s) | IC50 (nM) | Selectivity |
| Tazemetostat (EPZ-6438) | EZH2 (WT and mutant) | 2-38 | 35-fold vs EZH1; >4,500-fold vs 14 other HMTs |
| GSK126 | EZH2 | ~9.9 | >150-fold vs EZH1 |
| CPI-1205 | EZH2 | ~10 | Modest selectivity vs EZH1 (IC50 ~52 nM) |
| UNC1999 | EZH1/EZH2 | EZH2: ~2, EZH1: ~45 | Dual inhibitor with ~22-fold selectivity for EZH2 |
| GSK343 | EZH2 | ~4 | 60-fold vs EZH1; >1000-fold vs other HMTs[7] |
Experimental Protocols
Protocol 1: Western Blot for H3K27me3 Inhibition
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Cell Treatment: Plate cells at a desired density and treat with a dose-range of the EZH2 inhibitor for 72-96 hours. Include a vehicle control (e.g., DMSO).
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Histone Extraction: Harvest cells and perform histone extraction using a commercial kit or a standard acid extraction protocol.
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Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting:
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Load equal amounts of histone extract onto a 15% SDS-PAGE gel.
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Transfer proteins to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate with a primary antibody against H3K27me3 (e.g., Cell Signaling Technology #9733) overnight at 4°C.
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Incubate with a primary antibody for total Histone H3 (e.g., Cell Signaling Technology #3638) as a loading control.
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Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Develop with an ECL substrate and image the blot.
-
-
Quantification: Densitometry analysis can be performed to quantify the reduction in H3K27me3 relative to total H3.
Visualizations
Caption: Canonical signaling pathway of the EZH2-containing PRC2 complex.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
Caption: Non-canonical, PRC2-independent functions of EZH2.
References
- 1. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-targeted therapies in cancer: hype or a reality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ezh2-IN-14 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezh2-IN-14, a selective inhibitor of the EZH2 histone methyltransferase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the tri-methylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification leads to transcriptional repression of target genes. By inhibiting the enzymatic activity of EZH2, this compound prevents H3K27 methylation, leading to the reactivation of silenced tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. This compound has a reported IC50 of 12 nM and exhibits over 200-fold selectivity for EZH2 compared to the highly homologous EZH1.[1][2]
Q2: What is a good starting concentration for my in vitro experiments?
Based on available data, a concentration range of 1 to 10 µM is a reasonable starting point for most cell-based assays. For instance, a concentration of 4 µM has been shown to effectively reduce H3K27me3 and H3K27me2 levels in MDA-MB-468 cells. However, the optimal concentration is highly dependent on the cell type and the duration of the treatment. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How long should I treat my cells with this compound?
The duration of treatment will vary depending on the desired outcome and the cell line being used. For observing changes in histone methylation marks like H3K27me3, a treatment duration of 24 to 72 hours is often sufficient. For assessing effects on cell viability or proliferation, longer incubation times of 72 hours to 6 days or more may be necessary.
Q4: How can I confirm that this compound is working in my cells?
The most direct way to confirm the activity of this compound is to measure the levels of its direct target, H3K27me3, by Western blot. A significant decrease in global H3K27me3 levels upon treatment indicates successful inhibition of EZH2. Additionally, you can perform Chromatin Immunoprecipitation (ChIP) followed by qPCR to assess the H3K27me3 levels at the promoter regions of known EZH2 target genes.
Q5: What are the known signaling pathways regulated by EZH2?
EZH2 is involved in the regulation of several key signaling pathways implicated in cancer development and progression. These include the Wnt/β-catenin, MEK/ERK, and PI3K/Akt pathways. EZH2 can influence these pathways through the epigenetic silencing of key regulatory genes.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Other EZH2 Inhibitors
| Compound | Cell Line | Assay | Concentration/IC50 | Observed Effect |
| This compound | MDA-MB-468 | Western Blot | 4 µM | Reduction of H3K27me3 and H3K27me2 levels |
| This compound | - | Biochemical Assay | 12 nM (IC50) | Inhibition of EZH2 methyltransferase activity[1][2] |
| GSK126 | HCC1806 (Breast Cancer) | Cell Proliferation | ~5 µM (IC50) | Inhibition of cell growth |
| GSK126 | LNCaP (Prostate Cancer) | Cell Proliferation | ~3 µM (IC50) | Inhibition of cell growth |
| EPZ-6438 (Tazemetostat) | KARPAS-422 (Lymphoma) | Cell Proliferation | ~0.5 µM (IC50) | Inhibition of cell growth |
| EPZ-6438 (Tazemetostat) | Pfeiffer (Lymphoma) | Cell Proliferation | ~0.01 µM (IC50) | Inhibition of cell growth |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01, 0.1, 1, 10, 25 µM) or DMSO as a vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blot for H3K27me3
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Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against total Histone H3 as a loading control.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)-qPCR
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Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
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Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody against H3K27me3 or a negative control IgG overnight at 4°C.
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Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
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Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
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Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
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DNA Purification: Purify the DNA using a spin column.
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qPCR Analysis: Perform qPCR using primers specific to the promoter regions of known EZH2 target genes.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or no reduction in H3K27me3 levels | Insufficient concentration of this compound. | Perform a dose-response experiment with a wider concentration range (e.g., up to 25 µM). |
| Short treatment duration. | Increase the incubation time (e.g., up to 72 hours). | |
| Poor cell permeability. | Ensure the inhibitor is properly dissolved and consider using a cell line with known sensitivity to EZH2 inhibitors as a positive control. | |
| High cell toxicity at low concentrations | Off-target effects. | Confirm the specificity of the effect by rescuing the phenotype with a downstream effector. Use a structurally distinct EZH2 inhibitor as a comparison. |
| Cell line is highly sensitive. | Lower the concentration range in your dose-response experiments. | |
| Inconsistent results between experiments | Variability in cell passage number. | Use cells within a consistent and low passage number range. |
| Inconsistent inhibitor preparation. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. | |
| No effect on cell proliferation despite H3K27me3 reduction | Cell line may not be dependent on EZH2 for proliferation. | Choose a cell line known to be sensitive to EZH2 inhibition. |
| Insufficient treatment duration for a phenotypic effect. | Extend the duration of the cell proliferation assay (e.g., up to 6 days or longer). | |
| Redundancy with EZH1. | Although this compound is selective for EZH2, consider potential compensatory mechanisms involving EZH1 in your cell model. |
Visualizations
Caption: The EZH2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for experiments with this compound.
References
Ezh2-IN-14 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ezh2-IN-14. The information provided is designed to address common stability issues encountered when handling this selective EZH2 inhibitor in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, we recommend dissolving this compound in high-quality, anhydrous DMSO. To aid dissolution, you can gently warm the solution to 37°C and use sonication. It is advisable to visually inspect the solution to ensure that all particulate matter has dissolved before storage.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Based on stability data for similar EZH2 inhibitors, we recommend the following storage conditions for this compound stock solutions in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 3 months |
| -80°C | Up to 6 months |
Q4: My this compound precipitated out of solution after dilution in aqueous media. What should I do?
A4: Precipitation upon dilution in aqueous buffers or cell culture media is a common issue with lipophilic compounds like this compound. Here are some troubleshooting steps:
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Pre-warm your solutions: Before dilution, pre-warm both your this compound stock solution and the aqueous medium to 37°C.
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Use sonication: If precipitation occurs, you can use a sonicator to help redissolve the compound.
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Prepare fresh dilutions: It is highly recommended to prepare working dilutions of this compound in aqueous solutions immediately before use.
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Consider the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your working solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution | - Supersaturated solution- Low-quality DMSO- Temperature fluctuations | - Gently warm the solution to 37°C and sonicate.- Use fresh, anhydrous DMSO for reconstitution.- Aliquot and store at a stable -20°C or -80°C. |
| Cloudiness or precipitation in cell culture media | - Poor solubility in aqueous solutions- Interaction with media components- High final concentration | - Pre-warm both the stock solution and media to 37°C before mixing.- Prepare the working solution immediately before adding to cells.- Reduce the final concentration of this compound in the culture medium. |
| Inconsistent experimental results | - Degradation of this compound in solution- Inaccurate concentration due to precipitation | - Prepare fresh working solutions for each experiment.- Ensure complete dissolution of the compound before use.- Store stock solutions properly in aliquots to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
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Equilibrate the vial of this compound powder to room temperature before opening.
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Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is 541.69 g/mol ).
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Vortex the solution for 1-2 minutes.
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If necessary, place the vial in a 37°C water bath for 5-10 minutes to aid dissolution.
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Sonicate the solution for 5-10 minutes until all particles are dissolved.
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Visually inspect the solution for any remaining precipitate.
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Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution in Cell Culture Medium
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Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
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Pre-warm the required volume of cell culture medium to 37°C.
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Serially dilute the this compound stock solution in the pre-warmed cell culture medium to the desired final concentration.
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Gently mix the working solution by inverting the tube or pipetting up and down.
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Use the freshly prepared working solution immediately.
Visual Guides
Caption: Signaling pathway of this compound action.
Technical Support Center: Ezh2-IN-14 In Vivo Applications
Welcome to the technical support center for Ezh2-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo use of this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in vivo?
A1: The primary challenge with this compound for in vivo studies is its poor aqueous solubility. Like many small molecule inhibitors, this compound is hydrophobic, which can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing precipitation upon injection and leading to inaccurate dosing and reduced bioavailability.
Q2: What is the recommended standard formulation for this compound for in vivo use?
A2: A commonly used vehicle for this compound involves a co-solvent system to achieve a clear and stable solution. One such formulation is a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution. A specific protocol involves first dissolving the compound in DMSO and then sequentially adding PEG300, Tween 80, and finally the aqueous component.
Q3: My this compound formulation is precipitating upon addition of the aqueous component. What can I do?
A3: Precipitation upon the addition of an aqueous solution is a common issue. Here are a few troubleshooting steps:
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Ensure thorough mixing: After each solvent addition, ensure the solution is completely clear before adding the next component. Vortexing or gentle warming (if the compound's stability allows) can aid in dissolution.
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Adjust solvent ratios: You may need to optimize the ratio of the organic co-solvents to the aqueous phase. Increasing the proportion of PEG300 or Tween 80 can sometimes improve solubility.
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Consider alternative vehicles: If the standard formulation fails, you may need to explore other solvent systems. See the "Alternative Formulation Strategies" table below for other potential options.
Q4: Are there alternative delivery methods for this compound?
A4: While intraperitoneal (IP) and oral (PO) administration are common, challenges with solubility can make these routes difficult. For poorly soluble compounds, alternative strategies such as the use of nanoparticle-based delivery systems are being explored to improve bioavailability and reduce toxicity.[1] However, these methods require more extensive formulation development.
Troubleshooting Guides
Issue 1: Precipitate observed in the formulation before injection.
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Problem: The final formulation is cloudy or contains visible particles.
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Possible Causes:
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The concentration of this compound exceeds its solubility limit in the chosen vehicle.
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Incomplete dissolution of the compound.
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The temperature of the solution has dropped, reducing solubility.
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Solutions:
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Verify Calculations: Double-check all calculations for concentration and solvent volumes.
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Stepwise Dissolution: Ensure this compound is fully dissolved in the initial solvent (e.g., DMSO) before adding other components.
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Gentle Warming and Sonication: Briefly warm the solution (e.g., to 37°C) or use a sonicator to aid dissolution. Be cautious with temperature, as it could degrade the compound.
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Filter Sterilization: If the formulation appears clear but you are concerned about micro-precipitates, you can filter it through a 0.22 µm syringe filter. However, be aware that this may remove some of the dissolved compound if it is close to its saturation point.
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Issue 2: Formulation appears clear but may be precipitating upon injection.
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Problem: Inconsistent experimental results or signs of irritation at the injection site, suggesting the compound is not remaining in solution in the physiological environment.
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Possible Causes:
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The co-solvent system is not robust enough to prevent precipitation when diluted in physiological fluids.
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The pH of the formulation is not compatible with the physiological pH at the injection site.
-
-
Solutions:
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In Vitro Precipitation Assessment: Before in vivo administration, perform a simple in vitro test by diluting a small amount of your formulation in PBS (pH 7.4) to mimic physiological conditions. Observe for any signs of precipitation over time.
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Increase Surfactant Concentration: A higher concentration of a surfactant like Tween 80 can help to create more stable micelles, preventing the drug from precipitating upon dilution.
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Explore Alternative Formulations: Consider formulations that are known to have better stability in aqueous environments. See the "Alternative Formulation Strategies" table below.
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Data Presentation
Table 1: Standard In Vivo Formulation for this compound
| Component | Percentage | Purpose |
| DMSO | 5-10% | Primary solvent for initial dissolution |
| PEG300 | 30-40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to increase stability |
| Saline/PBS | 45-60% | Aqueous vehicle for injection |
Note: The final concentration of this compound in this vehicle is reported to be ≥ 2.5 mg/mL.
Table 2: Alternative Formulation Strategies for Poorly Soluble Indole Carboxamide Inhibitors
| Formulation Approach | Components | Key Considerations |
| Co-solvent/Surfactant | DMSO, PEG400, Ethanol, Propylene Glycol, Solutol HS-15 | The specific combination and ratios will need to be optimized for this compound. |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HPβCD), Sulfobutyl ether β-cyclodextrin (SBEβCD) | Cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its aqueous solubility. |
| Lipid-Based Formulations | Oils (e.g., corn oil, sesame oil), surfactants, co-solvents | Self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by forming microemulsions in the gut. |
| Nanosuspensions | This compound nanocrystals with stabilizers (e.g., surfactants, polymers) | Particle size reduction increases the surface area for dissolution. Requires specialized equipment. |
Experimental Protocols
Protocol 1: Preparation of Standard this compound In Vivo Formulation (10 mg/kg dose for a 20g mouse)
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Calculate Required Amount: For a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the required concentration is 2 mg/mL.
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Initial Dissolution: Weigh the required amount of this compound and dissolve it in a small volume of DMSO (e.g., 10% of the final volume). Ensure it is fully dissolved.
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Add Co-solvent: Add PEG300 (e.g., 40% of the final volume) to the DMSO solution and mix thoroughly until the solution is clear.
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Add Surfactant: Add Tween 80 (e.g., 5% of the final volume) and mix until the solution is homogenous and clear.
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Final Aqueous Addition: Slowly add saline or PBS (e.g., 45% of the final volume) to the mixture while vortexing. The final solution should be clear.
Protocol 2: In Vitro Formulation Stability Assessment
-
Prepare Formulation: Prepare the this compound formulation as described above.
-
Visual Inspection: Visually inspect the solution against a black and white background for any visible particles or cloudiness.
-
Simulated Dilution: Add a small volume of the formulation (e.g., 10 µL) to a larger volume of PBS (pH 7.4) that mimics the dilution upon injection (e.g., 1:10 or 1:100 dilution).
-
Observation: Observe the diluted solution for any signs of precipitation immediately and after a set period (e.g., 30 minutes, 1 hour) at room temperature or 37°C.
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Microscopic Examination: If available, examine a drop of the diluted solution under a microscope to detect any micro-precipitates.
Mandatory Visualizations
Caption: EZH2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound In Vivo Formulation.
References
Ezh2-IN-14 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Ezh2-IN-14 and other EZH2 inhibitors in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] In its canonical function, EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes.[3][4] Many of these target genes are tumor suppressors. By inhibiting the methyltransferase activity of EZH2, this compound aims to reactivate the expression of these tumor suppressor genes and thereby inhibit cancer cell proliferation and survival.[5]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
There are two primary mechanisms by which cancer cells can develop resistance to EZH2 inhibitors like this compound:
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Acquired mutations in the EZH2 gene: Specific point mutations can arise in the EZH2 gene that prevent the inhibitor from binding effectively to the EZH2 protein. This allows the enzyme to remain active despite the presence of the drug.[1][6][7]
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Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways that promote survival and proliferation, thereby circumventing the effects of EZH2 inhibition.[1][8]
Q3: Which specific mutations in EZH2 are known to cause resistance?
Several mutations in the EZH2 gene have been identified that confer resistance to EZH2 inhibitors. These often occur in the D1 and SET domains of the protein. Some well-characterized resistance mutations include:
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Y111D/L: Located in the D1 domain, these mutations can confer robust resistance to multiple EZH2 inhibitors.[6][7]
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Y661D: This mutation in the SET domain has also been shown to cause resistance.[2][7]
-
A677G: While this is a gain-of-function mutation that can sensitize cells to EZH2 inhibitors, secondary mutations can arise in this context to confer resistance.[6]
It is important to note that the development of resistance can sometimes involve the acquisition of mutations in both the wild-type and the mutant EZH2 alleles.[7]
Q4: What are the key bypass signaling pathways that can be activated in resistant cells?
Several pro-survival signaling pathways have been implicated in mediating resistance to EZH2 inhibitors. These include:
-
PI3K/AKT Pathway: Activation of this pathway can promote cell survival and proliferation, overriding the anti-cancer effects of EZH2 inhibition.[1][9]
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MEK/ERK Pathway: Similar to the PI3K/AKT pathway, the MEK/ERK pathway is a critical regulator of cell growth and survival, and its activation can lead to resistance.[1]
-
IGF-1R Signaling: Activation of the Insulin-like Growth Factor 1 Receptor (IGF-1R) can trigger downstream signaling cascades, including the PI3K/AKT and MEK/ERK pathways, contributing to resistance.[1]
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RB1/E2F Axis: Mutations that disrupt the RB1/E2F cell cycle regulatory axis can uncouple EZH2-dependent differentiation from cell-cycle control, allowing cells to escape the G1 arrest induced by EZH2 inhibitors.[8][10][11][12][13][14]
Troubleshooting Guides
Problem: My this compound treated cells are developing resistance.
1. Confirm Resistance:
-
Action: Perform a dose-response curve with this compound on your parental (sensitive) and suspected resistant cell lines.
-
Expected Outcome: Resistant cells will show a significantly higher IC50 value compared to the parental line.
2. Investigate the Mechanism of Resistance:
-
Hypothesis 1: Acquired EZH2 mutations.
-
Action: Sequence the EZH2 gene in your resistant cell lines. Pay close attention to the D1 and SET domains where resistance mutations are commonly found.
-
Methodology: See the "Experimental Protocols" section for a general Sanger sequencing protocol.
-
-
Hypothesis 2: Activation of bypass pathways.
-
Action: Perform western blot analysis to examine the phosphorylation status (and therefore activation) of key proteins in the PI3K/AKT (p-AKT), MEK/ERK (p-ERK), and other relevant pathways.
-
Methodology: See the "Experimental Protocols" section for a general western blot protocol.
-
3. Potential Solutions and Next Steps:
-
If EZH2 mutations are identified:
-
Consider switching to a different class of EZH2 inhibitor that may not be affected by the specific mutation. For example, cells resistant to GSK126 and EPZ-6438 have been shown to remain sensitive to UNC1999.[1] Alternatively, inhibitors of other PRC2 complex components, like EED, could be effective.[1]
-
-
If bypass pathways are activated:
-
Consider combination therapy. For example, if the PI3K/AKT pathway is activated, a combination of this compound and a PI3K inhibitor may be effective. Similarly, MEK inhibitors can be used if the MEK/ERK pathway is hyperactive.[1] For resistance involving the RB1/E2F axis, targeting downstream effectors like AURKB with inhibitors has shown promise.[8][10][12]
-
Quantitative Data
Table 1: Examples of EZH2 Inhibitor IC50 Shifts in Resistant Cell Lines
| Cell Line | EZH2 Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change | Reference |
| Pfeiffer (EZH2 A677G) | EPZ-6438 | ~10 | >200 | >20 | [15] |
| G401 (EZH2 WT) | EPZ-6438 | ~50 | >1000 | >20 | [15] |
| KARPAS422 (EZH2 Y641N) | EI1 | ~25 | >5000 | >200 | [7] |
Note: This table provides examples from published studies with various EZH2 inhibitors and may not be specific to this compound, but illustrates the expected magnitude of resistance.
Experimental Protocols
1. General Protocol for Sanger Sequencing of the EZH2 Gene
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Genomic DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines using a commercially available kit.
-
PCR Amplification: Design primers flanking the exons of the EZH2 gene, particularly those encoding the D1 and SET domains. Perform PCR to amplify these regions.
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PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
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Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and the reference EZH2 sequence to identify any mutations.
2. General Protocol for Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and resistant cells (both treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK). Also, probe for a loading control like GAPDH or β-actin.
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Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Overview of EZH2 inhibitor action and resistance mechanisms.
Caption: Key bypass signaling pathways implicated in EZH2 inhibitor resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2-mediated development of therapeutic resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. development-of-secondary-mutations-in-wild-type-and-mutant-ezh2-alleles-cooperates-to-confer-resistance-to-ezh2-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overcoming Clinical Resistance to EZH2 Inhibition Using Rational Epigenetic Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. search.library.northwestern.edu [search.library.northwestern.edu]
- 14. biorxiv.org [biorxiv.org]
- 15. oncotarget.com [oncotarget.com]
Technical Support Center: Interpreting Unexpected Results with EZH2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using EZH2 inhibitors, such as Ezh2-IN-14. The guidance provided is based on the known mechanisms of action and potential confounding factors associated with potent and selective EZH2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for EZH2 inhibitors like this compound?
A1: EZH2 inhibitors, such as the well-characterized compounds GSK126 and Tazemetostat, are typically S-adenosyl-L-methionine (SAM)-competitive inhibitors.[1][2] They bind to the SAM-binding pocket within the catalytic SET domain of EZH2, preventing the transfer of a methyl group to its substrate, primarily histone H3 at lysine 27 (H3K27).[1][3] This leads to a reduction in the levels of H3K27 di- and tri-methylation (H3K27me2/me3), which are repressive epigenetic marks. The intended outcome is the de-repression of EZH2 target genes, including tumor suppressors.[4]
Q2: We observe no change in the expression of our target gene after treatment with this compound, despite confirming a reduction in global H3K27me3 levels. Why might this be?
A2: There are several potential reasons for this observation:
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Non-Canonical EZH2 Functions: EZH2 has functions beyond its canonical role as a histone methyltransferase within the PRC2 complex.[5][6] It can also act as a transcriptional co-activator for certain genes, independent of its catalytic activity.[6] In such cases, inhibiting its methyltransferase activity will not affect the expression of these target genes. EZH2 can also methylate non-histone proteins, and the inhibition of this activity may lead to unexpected downstream effects unrelated to histone methylation.[3][7]
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Redundancy with EZH1: EZH1 is a homolog of EZH2 and also a component of a PRC2 complex. Although many inhibitors are more selective for EZH2, residual EZH1 activity might be sufficient to maintain the repression of certain target genes.[2]
-
Context-Dependent Gene Regulation: The regulation of your target gene may be dominated by other transcription factors or epigenetic modifications in the specific cellular context you are studying. The removal of H3K27me3 alone may not be sufficient to activate its transcription.
Q3: We are seeing an increase in cell proliferation/survival after treating our cancer cell line with this compound, which is the opposite of the expected effect. What could explain this paradoxical result?
A3: This is a complex but occasionally observed phenomenon that can be attributed to several factors:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance to EZH2 inhibitors by activating pro-survival signaling pathways.[5][8] Studies have shown that activation of pathways such as the insulin-like growth factor 1 receptor (IGF-1R), PI3K/AKT, and MEK/ERK can bypass the effects of EZH2 inhibition and promote cell growth.[5][8]
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Tumor Suppressor Function of EZH2 in Certain Contexts: While often considered an oncogene, EZH2 can have tumor-suppressive roles in specific cancer types. In such cases, its inhibition could paradoxically promote tumor growth.
-
Off-Target Effects of the Inhibitor: While many EZH2 inhibitors are highly selective, some may have off-target activities at the concentrations used in cell-based assays.[9] These off-target effects could inadvertently activate pro-proliferative pathways. It is crucial to consult the selectivity profile of the specific inhibitor being used.
Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in Global H3K27me3 Levels
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Inhibitor Instability or Degradation | - Ensure proper storage of the inhibitor stock solution (typically at -20°C or -80°C in a suitable solvent like DMSO).- Prepare fresh working dilutions for each experiment.- Avoid repeated freeze-thaw cycles. |
| Insufficient Treatment Time or Concentration | - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for maximal H3K27me3 reduction. Maximal inhibition can take 3-4 days.[1]- Conduct a dose-response experiment to ensure the inhibitor concentration is sufficient to achieve the desired effect in your specific cell line. The IC50 for H3K27me3 reduction can vary between cell lines.[1] |
| High Cell Density or Rapid Proliferation | - Plate cells at a lower density to ensure adequate inhibitor exposure per cell.- In rapidly dividing cells, the newly synthesized histones may not be efficiently demethylated, leading to a less pronounced global reduction in H3K27me3. Consider this when interpreting results in highly proliferative models. |
| Antibody Issues in Western Blot | - Validate the specificity of your H3K27me3 antibody using appropriate controls (e.g., peptide competition, knockout/knockdown cell lysates).- Ensure you are using a validated total Histone H3 antibody as a loading control. |
Problem 2: Development of Resistance to this compound
Potential Causes & Troubleshooting Steps
| Potential Cause | Recommended Troubleshooting Steps |
| Acquired Mutations in EZH2 | - Sequence the EZH2 gene in your resistant cell line to check for mutations in the drug-binding pocket that may prevent inhibitor binding.[8]- If a resistance mutation is identified, consider using an alternative EZH2 inhibitor with a different binding mode or a dual EZH1/EZH2 inhibitor. |
| Activation of Bypass Signaling Pathways | - Perform pathway analysis (e.g., Western blotting for key phosphorylated proteins, RNA sequencing) to investigate the activation of pro-survival pathways such as PI3K/AKT, MEK/ERK, or IGF-1R.[5][8]- If a bypass pathway is identified, consider combination therapy with an inhibitor targeting that pathway. |
| Loss of Downstream Effectors | - In some contexts, the anti-proliferative effects of EZH2 inhibition are dependent on an intact RB1/E2F axis.[10][11] Loss-of-function mutations in RB1 or other components of this pathway can lead to resistance.[10][11]- Assess the status of the RB1 pathway in your resistant cells. |
Data Presentation
Table 1: Selectivity Profile of Common EZH2 Inhibitors
| Inhibitor | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity (EZH1/EZH2) | Reference |
| GSK126 | 0.5 - 3 | ~450 | ~150-fold | [1] |
| Tazemetostat (EPZ-6438) | 2 - 38 | ~1330 | ~35-fold | [1] |
| GSK343 | 4 | 240 | 60-fold | [2] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Western Blot for H3K27me3
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (10-20 µg) on a 15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 (1:5000) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the H3K27me3 band and normalize it to the total Histone H3 band.
Mandatory Visualizations
Caption: Canonical EZH2 signaling pathway and the point of inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]
- 6. No Easy Way Out for EZH2: Its Pleiotropic, Noncanonical Effects on Gene Regulation and Cellular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of Ezh2-IN-14
Welcome to the technical support center for Ezh2-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of this potent EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cell permeability a concern?
A1: this compound is a selective and potent inhibitor of the histone methyltransferase EZH2, with a biochemical IC50 of 12 nM[1]. EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is implicated in the progression of various cancers by silencing tumor suppressor genes[2]. While potent in biochemical assays, the efficacy of this compound in cellular models can be limited by its poor cell permeability. This means the compound may struggle to cross the cell membrane to reach its intracellular target, EZH2.
Q2: What are the physicochemical properties of this compound that may contribute to its poor cell permeability?
A2: While specific experimental data on the permeability of this compound is limited in publicly available literature, we can infer potential issues from its structure and calculated physicochemical properties. This compound has a molecular weight of 390.48 g/mol and an empirical formula of C23H26N4O2. Properties such as a high topological polar surface area (TPSA) and a low calculated logP (cLogP) can be indicative of poor passive diffusion across the lipid bilayer of the cell membrane.
Q3: How can I assess the cell permeability of this compound in my experiments?
A3: Two common in vitro methods to assess cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA provides a measure of passive diffusion across an artificial lipid membrane.
-
Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium. This model can assess both passive diffusion and active transport mechanisms.
Detailed protocols for both assays are provided in the "Experimental Protocols" section below.
Q4: What are some general strategies to overcome the poor cell permeability of this compound?
A4: Several strategies can be employed to improve the cellular uptake of this compound:
-
Chemical Modification (Analog Synthesis): Modifying the chemical structure of this compound to increase its lipophilicity (increase logP) or reduce its polar surface area can enhance passive diffusion. For pyridone-containing inhibitors, strategic modifications have been shown to improve overall properties[3][4].
-
Formulation Strategies:
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of cell membranes.
-
Nanoparticle Encapsulation: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.
-
-
Prodrug Approach: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body. Designing a more lipophilic prodrug of this compound can improve its ability to cross the cell membrane.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High biochemical potency (low IC50) but weak cellular activity (high EC50). | Poor cell permeability of this compound. | 1. Confirm permeability using a PAMPA or Caco-2 assay. 2. Attempt to improve cellular uptake using formulation strategies (e.g., co-administration with a permeation enhancer, use of a nanoparticle formulation). 3. If possible, synthesize and test analogs of this compound with improved physicochemical properties (higher cLogP, lower TPSA). |
| Inconsistent results in cellular assays. | Variability in cell monolayer integrity or efflux transporter activity. | 1. For Caco-2 assays, ensure monolayer integrity by measuring transepithelial electrical resistance (TEER) before and after the experiment. 2. Investigate if this compound is a substrate for efflux pumps (e.g., P-glycoprotein) by performing bidirectional Caco-2 assays and using specific efflux pump inhibitors. |
| Precipitation of this compound in aqueous media. | Low aqueous solubility. | 1. Use a co-solvent such as DMSO (ensure final concentration is not toxic to cells). 2. Consider formulation approaches like encapsulation in micelles or liposomes to improve solubility. |
Quantitative Data Summary
| Inhibitor | Biochemical IC50 (EZH2) | Cellular H3K27me3 Inhibition IC50 | Reference |
| GSK343 | 4 nM | 174 nM (in HCC1806 cells) | [5][6] |
| UNC1999 | Not specified | 124 nM (in MCF10A cells) | |
| EPZ005687 | 24 nM (Ki) | Not specified | [7] |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for assessing the passive permeability of this compound.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-impregnated filter)
-
Donor and acceptor plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lucifer yellow (for membrane integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Prepare the donor solution by diluting the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Add the donor solution to the donor wells of the PAMPA plate.
-
Fill the acceptor wells with PBS.
-
Assemble the PAMPA plate by placing the donor plate on top of the acceptor plate.
-
Incubate at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Quantify the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp (cm/s) = [ -ln(1 - [C]A / [C]equilibrium) * VA * VD ] / [ (VA + VD) * Area * Time ]
Where:
-
[C]A is the concentration in the acceptor well.
-
[C]equilibrium is the concentration at equilibrium.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Caco-2 Cell Permeability Assay
This protocol outlines the steps for assessing the permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
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This compound stock solution
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Lucifer yellow
-
TEER meter
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Measure the TEER of the monolayers to ensure their integrity.
-
Wash the monolayers with pre-warmed HBSS.
-
Prepare the donor solution by diluting this compound in HBSS.
-
To measure apical-to-basolateral permeability (A-B), add the donor solution to the apical side and fresh HBSS to the basolateral side.
-
To measure basolateral-to-apical permeability (B-A) for efflux studies, add the donor solution to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
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At the end of the incubation, collect samples from both the donor and receiver compartments.
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Quantify the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the Papp value as described in the PAMPA protocol.
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The efflux ratio (ER) can be calculated as: ER = Papp (B-A) / Papp (A-B). An ER greater than 2 suggests active efflux.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
EZH2 is a central regulator of gene expression. Its activity is controlled by various upstream signals and, in turn, it influences multiple downstream pathways crucial for cell fate.
Caption: Overview of EZH2 upstream regulation and downstream effects.
Experimental Workflow for Assessing this compound Cell Permeability
This workflow outlines the decision-making process for a researcher investigating the cellular activity of this compound.
Caption: Workflow for troubleshooting this compound cell permeability.
References
- 1. Linking JNK-STAT3-Akt signaling axis to EZH2 phosphorylation: A novel pathway of carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of EZH2 in cancer stem cells: from biological insight to a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Non-canonical functions of EZH2 in cancer [frontiersin.org]
Adjusting Ezh2-IN-14 treatment duration for optimal effect
Welcome to the technical support center for Ezh2-IN-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this selective EZH2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Enhancer of zeste homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3)[1][2][3]. This H3K27me3 mark is a repressive epigenetic modification that leads to the silencing of target gene expression[1][2][3]. By inhibiting the methyltransferase activity of EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects[2][4]. This compound has an IC50 value of 12 nM for EZH2 and exhibits over 200-fold selectivity for EZH2 over the related methyltransferase EZH1.
Q2: What is a typical effective concentration and treatment duration for this compound in cell culture?
The optimal concentration and duration of this compound treatment are cell-line dependent. However, based on studies with similar EZH2 inhibitors, a good starting point for concentration is in the low nanomolar to low micromolar range. For time-course experiments, treatment durations can range from 24 hours to several days (e.g., 3 to 14 days) to observe significant effects on H3K27me3 levels, cell viability, and apoptosis[5][6]. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I determine the optimal treatment duration for my experiment?
Determining the optimal treatment duration requires a systematic approach. We recommend a time-course experiment where cells are treated with a fixed, effective concentration of this compound and harvested at various time points (e.g., 24h, 48h, 72h, 96h, and longer). The optimal duration will depend on the endpoint being measured:
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H3K27me3 Inhibition: Changes in global H3K27me3 levels can be detected as early as 24-48 hours.[7]
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Cell Viability/Proliferation: Effects on cell growth may take longer to become apparent, typically between 3 to 14 days.[6]
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Apoptosis: Induction of apoptosis can often be observed within 48 to 72 hours of treatment.
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Cell Cycle Arrest: Changes in cell cycle distribution are typically detectable within 48 to 72 hours.[8]
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound can induce a range of cellular effects, primarily due to the reactivation of silenced tumor suppressor genes. These effects include:
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Inhibition of Cell Proliferation: A dose- and time-dependent decrease in the number of viable cells.[2][6]
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle, often the G0/G1 or G2/M phase.[8][9]
-
Induction of Apoptosis: Programmed cell death, which can be measured by assays such as Annexin V staining.[10][11]
-
Cellular Differentiation: In some cancer models, EZH2 inhibition can promote differentiation.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability is observed after treatment.
-
Possible Cause 1: Insufficient Treatment Duration.
-
Solution: As effects on proliferation can be slow to manifest, extend the treatment duration. We recommend a time-course experiment of up to 14 days, with media and inhibitor replenishment every 3-4 days.[6]
-
-
Possible Cause 2: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: Confirm that your cell line of interest expresses EZH2. Not all cell lines are dependent on EZH2 for survival. Consider testing a positive control cell line known to be sensitive to EZH2 inhibition.
-
Problem 2: High variability in experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating.
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause 3: Incomplete Solubilization of Formazan in MTT Assay.
-
Solution: After adding the solubilization solution, ensure complete dissolution of the formazan crystals by gentle shaking on an orbital shaker for at least 15 minutes.[12]
-
Problem 3: Difficulty in detecting apoptosis.
-
Possible Cause 1: Time point of analysis is not optimal.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the peak of apoptotic activity.
-
-
Possible Cause 2: Incorrect gating in flow cytometry analysis.
-
Solution: Use appropriate single-stain controls (Annexin V only and Propidium Iodide only) to set up compensation and gates correctly.[13]
-
Data Presentation
Table 1: Representative Dose-Response Data for EZH2 Inhibitors on Cell Viability.
| Cell Line | EZH2 Inhibitor | Treatment Duration (days) | IC50 | Reference |
| Fuji (Synovial Sarcoma) | Tazemetostat | 14 | 0.15 µM | [6] |
| HS-SY-II (Synovial Sarcoma) | Tazemetostat | 14 | 0.52 µM | [6] |
| SW982 (Synovial Sarcoma) | Tazemetostat | 14 | > 10 µM | [6] |
| DU145 (Prostate Cancer) | GSK126 | 2 | 52 µM | [14] |
| PC3 (Prostate Cancer) | GSK126 | 2 | 32 µM | [14] |
Table 2: Representative Time-Course Data for an EZH2 Inhibitor on H3K27me3 Levels.
| Treatment Time | H3K27me3 Suppression (%) at 3 µM | Reference |
| 6 hours | 25% | [5] |
| 2 days | 75% | [5] |
| 3 days | 92% | [5] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][15]
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Serum-free medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT solvent (e.g., 0.01 M HCl in isopropanol or a commercial solubilization solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or longer).
-
At the end of the treatment period, carefully aspirate the medium.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12][15]
-
Incubate the plate at 37°C for 3-4 hours, or until a purple precipitate is visible.[15]
-
Add 150 µL of MTT solvent to each well.[15]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cold 70% ethanol
-
PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound.
-
Harvest cells and wash once with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. This minimizes cell clumping.
-
Incubate the cells for at least 30 minutes on ice or store at -20°C for later analysis.[17]
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. Use a low flow rate for better resolution of the G0/G1, S, and G2/M peaks.
Mandatory Visualizations
References
- 1. Protocols [moorescancercenter.ucsd.edu]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological inhibition of EZH2 combined with DNA-damaging agents interferes with the DNA damage response in MM cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting EZH2 regulates tumor growth and apoptosis through modulating mitochondria dependent cell-death pathway in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EZH2-mediated suppression of lncRNA-LET promotes cell apoptosis and inhibits the proliferation of post-burn skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. broadpharm.com [broadpharm.com]
- 16. kumc.edu [kumc.edu]
- 17. protocols.io [protocols.io]
Validation & Comparative
A Comparative Guide to EZH2 Inhibitors in Lymphoma Models: Tazemetostat vs. GSK126
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a comparative analysis of the preclinical EZH2 inhibitors, tazemetostat (EPZ-6438) and GSK126, in lymphoma models. The initially requested compound, "Ezh2-IN-14," could not be profiled due to a lack of publicly available scientific literature and data under that designation. GSK126 has been selected as a relevant and well-documented preclinical comparator to tazemetostat.
Executive Summary
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in lymphomagenesis, making it a key therapeutic target. This guide provides a detailed comparison of two potent and selective EZH2 inhibitors, tazemetostat (EPZ-6438) and GSK126, based on their preclinical performance in various lymphoma models. Both compounds have demonstrated significant anti-tumor activity, particularly in lymphomas harboring activating mutations in EZH2. This document summarizes their biochemical and cellular activities, in vivo efficacy, and the experimental methodologies used to generate these findings.
Introduction to EZH2 and its Role in Lymphoma
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] This epigenetic modification leads to the silencing of target genes, many of which are involved in B-cell differentiation and tumor suppression.[1] In several subtypes of non-Hodgkin lymphoma (NHL), particularly germinal center B-cell-like diffuse large B-cell lymphoma (GCB-DLBCL) and follicular lymphoma (FL), recurrent gain-of-function mutations in EZH2 are prevalent.[2] These mutations lead to hyper-trimethylation of H3K27, promoting uncontrolled cell proliferation and blocking B-cell differentiation, thereby contributing to lymphoma development.[1] The dependence of these lymphomas on EZH2 activity provides a strong rationale for targeted inhibition.
Comparative Analysis of Tazemetostat and GSK126
Tazemetostat (formerly EPZ-6438) is a first-in-class, orally bioavailable EZH2 inhibitor that has received FDA approval for the treatment of relapsed or refractory follicular lymphoma.[3][4] GSK126 is another potent and highly selective, S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 that has been extensively characterized in preclinical lymphoma models.[5][6] Both inhibitors target wild-type and mutant forms of EZH2.[1][5]
Biochemical and Cellular Activity
The following table summarizes the biochemical and cellular activities of tazemetostat and GSK126 in various lymphoma cell lines.
| Parameter | Tazemetostat (EPZ-6438) | GSK126 | Reference |
| Mechanism of Action | S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 | S-adenosyl-methionine (SAM)-competitive inhibitor of EZH2 | [1][5] |
| Enzymatic Inhibition (Ki) | ~2.5 nM (for wild-type EZH2) | ~0.5 - 3 nM (for wild-type and mutant EZH2) | [5][7] |
| Selectivity | >35-fold for EZH2 over EZH1; >4500-fold over other HMTs | >150-fold for EZH2 over EZH1; >1000-fold over other HMTs | [1][5] |
| Cellular H3K27me3 Inhibition (IC50) | 9 nM (in WSU-DLCL2 cells) | 7 - 252 nM (in various DLBCL cell lines) | [1][5] |
| Cell Proliferation Inhibition (IC50) | EZH2-mutant lines: - WSU-DLCL2 (Y646F): 0.28 µM (6-day assay) EZH2-wild-type lines: - Generally less sensitive | EZH2-mutant lines: - Pfeiffer (Y641N): Low nM range - KARPAS-422 (Y641N): Low nM range EZH2-wild-type lines: - Generally less sensitive | [8][9] |
In Vivo Efficacy in Lymphoma Xenograft Models
The anti-tumor activity of tazemetostat and GSK126 has been evaluated in mouse xenograft models of lymphoma.
| Model | Compound | Dosing | Outcome | Reference |
| WSU-DLCL2 (EZH2 Y646F mutant DLBCL) | Tazemetostat | 125 or 500 mg/kg, oral, twice daily | Dose-dependent tumor growth inhibition, including complete and sustained tumor regressions. | [10] |
| KARPAS-422 (EZH2 Y641N mutant DLBCL) | Tazemetostat | Not specified | Tumor growth inhibition. | [1] |
| OCI-LY19 (EZH2 wild-type DLBCL) | Tazemetostat | 125 or 500 mg/kg, oral, twice daily | Significant dose-dependent tumor growth inhibition. | [10] |
| EZH2-mutant DLBCL Xenografts | GSK126 | 50 mg/kg, intraperitoneal | >60% tumor growth inhibition. | [11] |
| Eµ-myc B cell lymphoma | GSK126 | Not specified | Rapid apoptotic cell death. |
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway in Lymphoma
The diagram below illustrates the central role of the PRC2 complex and EZH2 in gene silencing and how EZH2 inhibitors counteract this process in lymphoma.
Caption: EZH2 signaling pathway in lymphoma and the mechanism of its inhibitors.
Experimental Workflow for EZH2 Inhibitor Evaluation
The following diagram outlines a typical preclinical workflow for assessing the efficacy of EZH2 inhibitors in lymphoma models.
Caption: A typical experimental workflow for preclinical evaluation of EZH2 inhibitors.
Experimental Protocols
Cell Proliferation Assay
-
Cell Lines: A panel of lymphoma cell lines with known EZH2 mutation status (e.g., WSU-DLCL2, Pfeiffer, KARPAS-422 for EZH2-mutant; OCI-LY19, SU-DHL-6 for EZH2-wild-type) are used.[8]
-
Method: Cells are seeded in 96-well plates and treated with a dose range of the EZH2 inhibitor or vehicle control (DMSO). Cell viability is assessed at various time points (e.g., 6, 7, or 11 days) using a commercially available assay such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[8]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular Histone H3K27 Trimethylation (H3K27me3) Assay
-
Cell Treatment: Lymphoma cells are treated with the EZH2 inhibitor or vehicle for a specified duration (e.g., 48-96 hours).
-
Histone Extraction: Histones are extracted from the cell pellets using an acid extraction protocol.
-
Western Blotting: Extracted histones are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).[12]
-
Detection: Membranes are incubated with a secondary antibody conjugated to horseradish peroxidase (HRP), and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry is used to quantify the band intensities, and the level of H3K27me3 is normalized to the total H3 level. The IC50 for H3K27me3 reduction is then calculated.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or NSG mice) are used.[10]
-
Tumor Implantation: Lymphoma cells are suspended in a suitable medium (e.g., RPMI-1640 with Matrigel) and injected subcutaneously into the flank of the mice.[10]
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups. The EZH2 inhibitor is administered at specified doses and schedules (e.g., orally twice daily).[10]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity. The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to assess the levels of H3K27me3 by Western blot or immunohistochemistry to confirm target engagement in vivo.
Conclusion
Both tazemetostat and GSK126 are highly potent and selective inhibitors of EZH2 with demonstrated preclinical activity in a range of lymphoma models. Their efficacy is particularly pronounced in lymphomas harboring EZH2 activating mutations, highlighting the oncogenic addiction of these tumors to EZH2 activity. While both compounds show similar mechanisms of action and selectivity profiles, tazemetostat has progressed through clinical development and gained regulatory approval, underscoring its favorable pharmacokinetic and safety profile in humans. The preclinical data for both agents provide a strong foundation for the continued exploration of EZH2 inhibition as a therapeutic strategy in lymphoma, both as monotherapy and in combination with other agents.
References
- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging EZH2 Inhibitors and Their Application in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK126, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. methylguanosine.com [methylguanosine.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combination Treatment with GSK126 and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
A Comparative Guide to EZH2 Inhibitors: GSK126
An in-depth analysis of GSK126, a potent and selective EZH2 inhibitor. This guide provides a comprehensive overview of its efficacy, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. Information on Ezh2-IN-14 was not available in publicly accessible scientific literature at the time of this publication.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a crucial role in gene silencing and is a key component of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its dysregulation is implicated in the progression of various cancers, making it a significant target for therapeutic intervention. This guide focuses on GSK126, a highly potent and selective small-molecule inhibitor of EZH2.
Mechanism of Action of EZH2 and its Inhibition
EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a repressive epigenetic mark that leads to the silencing of target genes, including tumor suppressors.[1] EZH2 can also methylate non-histone proteins and act as a transcriptional co-activator, highlighting its diverse roles in cellular processes.[3] EZH2 inhibitors like GSK126 are S-adenosyl-L-methionine (SAM) competitive inhibitors, blocking the methyltransferase activity of EZH2 and leading to the reactivation of silenced tumor suppressor genes.
Efficacy of GSK126
GSK126 has demonstrated potent and selective inhibition of both wild-type and mutant EZH2. Its efficacy has been evaluated in a variety of preclinical models, showing inhibition of cancer cell proliferation both in vitro and in vivo.
Biochemical and Cellular Potency
The following table summarizes the key biochemical and cellular potency values for GSK126.
| Parameter | Value | Cell Line/Assay Conditions |
| IC50 (enzymatic) | 9.9 nM | EZH2 methyltransferase assay |
| Ki (apparent) | ~0.5-3 nM | Against wild-type and mutant EZH2 |
| Cellular H3K27me3 IC50 | 7 - 252 nM | Diffuse large B-cell lymphoma (DLBCL) cell lines |
| Cell Proliferation IC50 | 12.6 µM - 17.4 µM | Multiple myeloma cell lines (72h treatment)[4] |
| Cell Proliferation IC50 | 2.37 µM - 5.07 µM | Endometrial cancer cell lines (8-day treatment)[5] |
In Vivo Efficacy
GSK126 has shown significant anti-tumor activity in various xenograft models. The table below provides a summary of its in vivo efficacy.
| Cancer Model | Dosing Regimen | Outcome |
| Multiple Myeloma (RPMI8226 xenograft) | 200 mg/kg/day, i.p. | Significant tumor growth abrogation.[4] |
| Diffuse Large B-cell Lymphoma (WSU-DLCL2 xenograft) | 50 mg/kg | Synergistic tumor growth inhibition with pomalidomide.[6] |
| Pancreatic Neuroendocrine Neoplasms (Rip1TAG2 mice) | 100 mg/kg/day, i.p. | Reduced tumor burden.[7] |
| Colon Cancer (SW480 xenograft) | 150 mg/kg, i.v. | Tumor growth inhibition.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of GSK126.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of an inhibitor on cell proliferation.
Materials:
-
96-well plates
-
Multiple myeloma (MM) cells
-
GSK126
-
MTS reagent (CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed MM cells into 96-well plates at a density of 20,000 cells/well in triplicate.
-
Treat the cells with escalating concentrations of GSK126 for 72 hours. Include a vehicle control (e.g., DMSO).
-
Four hours before the end of the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Histone Methylation Assay (Western Blot)
This protocol is used to determine the effect of an inhibitor on the levels of H3K27me3.
Materials:
-
Cell culture plates
-
Multiple myeloma (MM.1S and LP1) cells
-
GSK126
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-H3K27me3, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat MM.1S and LP1 cells with increasing concentrations of GSK126 for 72 hours.
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3 and total H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the H3K27me3 levels to total H3.
In Vivo Tumor Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of an inhibitor in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cells (e.g., RPMI8226)
-
GSK126
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% PBS)[9]
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1 x 10^6 WSU-DLCL2 cells) into the flank of the mice.[6]
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer GSK126 (e.g., 50-200 mg/kg) or vehicle solution to the respective groups via intraperitoneal (i.p.) injection daily.[4][9]
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width^2) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for H3K27me3).
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: EZH2 signaling pathway and the mechanism of GSK126 inhibition.
Caption: Workflow for assessing cell viability using the MTS assay.
Caption: Workflow for an in vivo tumor xenograft study.
References
- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. In vivo tumor xenograft study [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of EZH2 Inhibitors in Patient-Derived Xenograft Models
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical validation of EZH2 inhibitors. Due to the absence of publicly available data for "Ezh2-IN-14," this guide provides a comparative overview of other well-characterized EZH2 inhibitors, such as Tazemetostat and GSK126, in patient-derived xenograft (PDX) models.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors, making it an attractive therapeutic target.[1][3][4] This guide focuses on the validation of EZH2 inhibitors in patient-derived xenograft (PDX) models, which are considered more predictive of clinical efficacy than traditional cell line-derived xenografts.
Performance Comparison of EZH2 Inhibitors
While specific data for this compound is not available in the public domain, this section summarizes the performance of other prominent EZH2 inhibitors in preclinical studies, providing a benchmark for comparison.
| Inhibitor | Cancer Type | Model | Key Findings | Reference |
| Tazemetostat (EPZ-6438) | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Line & PDX | Dose-dependent inhibition of H3K27me3. Significant tumor growth inhibition in EZH2-mutant models. | [5][6] |
| Synovial Sarcoma | Cell Line & PDX | Dose-dependent tumor growth inhibition. Correlative inhibition of H3K27 trimethylation. | [7][8] | |
| Pediatric Brain Tumors | Orthotopic PDX | Prolonged survival in ATRT and glioblastoma models. Limited efficacy as a single agent in medulloblastoma models. | [5][9] | |
| GSK126 | Non-Hodgkin Lymphoma | Xenograft | Potent and selective inhibition of EZH2. Led to tumor regression in EZH2-mutant lymphoma xenografts. | |
| Prostate Cancer | Cell Line | Combination with etoposide significantly increased cancer cell death. | [10] | |
| CPI-1205 | B-cell Lymphoma | Clinical Trial | Advanced to Phase I/II clinical trials for B-cell lymphomas and solid tumors. | [5] |
| EI1 | Diffuse Large B-Cell Lymphoma (DLBCL) | Cell Line | Selectively inhibited proliferation and colony formation of DLBCL cells with EZH2 Y641 mutations. | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are generalized protocols for key experiments in the validation of EZH2 inhibitors using PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Drug Treatment
-
Tumor Implantation: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). For expansion, tumors can be harvested, fragmented, and re-implanted into new cohorts of mice.
-
Treatment Initiation: Once tumors reach the desired volume, mice are randomized into treatment and control groups.
-
Drug Administration: The EZH2 inhibitor (e.g., Tazemetostat) is administered orally via gavage at specified doses and schedules (e.g., 200-400 mg/kg, twice daily). The vehicle solution is administered to the control group.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment. Tumor tissue and plasma can be collected for further analysis.
Immunohistochemistry (IHC) for H3K27me3
-
Tissue Processing: Harvested tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: 4-5 µm sections are cut from the paraffin blocks.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.
-
Blocking: Non-specific binding is blocked using a suitable blocking serum.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for H3K27me3.
-
Secondary Antibody and Detection: A labeled secondary antibody and a suitable detection system (e.g., DAB) are used to visualize the antibody binding.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Analysis: The intensity and percentage of stained cells are quantified to assess the level of H3K27me3.
Signaling Pathways and Experimental Workflows
EZH2 Signaling Pathway
EZH2, as the catalytic core of the PRC2 complex, plays a central role in gene silencing. Its activity is regulated by various upstream signals and, in turn, it influences multiple downstream pathways critical for cancer cell proliferation, survival, and differentiation.
Caption: Simplified EZH2 signaling pathway in cancer.
Experimental Workflow for PDX Validation
The validation of an EZH2 inhibitor in PDX models follows a structured workflow from model generation to data analysis, aimed at assessing both efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition promotes epithelial-to-mesenchymal transition in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ezh2-inhibitors-a-patent-review-2014-2016 - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of EZH2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of prominent EZH2 inhibitors based on their in vitro performance. The following sections detail key performance metrics, experimental protocols for crucial assays, and visualizations of the underlying biological pathways and experimental workflows.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in gene silencing and has emerged as a key target in oncology.[1][2] As the catalytic component of the Polycomb Repressive Complex 2 (PRC2), EZH2 mediates the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression.[3] Dysregulation of EZH2 activity is implicated in the progression of various cancers, making its inhibition a promising therapeutic strategy. This guide offers a comparative analysis of several EZH2 inhibitors to aid in the selection of appropriate tool compounds for preclinical research.
Performance Metrics of EZH2 Inhibitors
The in vitro potency and selectivity of EZH2 inhibitors are critical parameters for evaluating their potential as research tools and therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) and selectivity profiles of several widely studied EZH2 inhibitors.
Table 1: In Vitro Potency (IC50) of EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | 11 | [4] |
| EZH2 (Y646F mutant) | 9 | ||
| GSK126 | EZH2 (Wild-Type) | 9.9 | [5] |
| EZH2 (Mutant) | 0.5-3 (Ki) | [6] | |
| CPI-1205 | EZH2 | 2 | |
| UNC1999 | EZH2 | <10 | [7] |
| EZH1 | 45 | [7] | |
| GSK343 | EZH2 | 4 | [8] |
| EI1 | EZH2 (Wild-Type) | 15 | [2] |
| EZH2 (Y641F mutant) | 13 | [2] | |
| EPZ005687 | EZH2 | 24 (Ki) | [6] |
Table 2: Selectivity of EZH2 Inhibitors
| Inhibitor | Selectivity vs. EZH1 | Selectivity vs. Other HMTs | Reference |
| Tazemetostat (EPZ-6438) | ~50-fold | >4,500-fold vs. 14 other HMTs | [4] |
| GSK126 | ~150-fold | >1000-fold vs. 20 other HMTs | [6] |
| GSK343 | 60-fold | >1000-fold | [1] |
| EI1 | ~90-fold | >10,000-fold | [2] |
| EPZ005687 | 50-fold | >500-fold vs. 15 other HMTs | [6] |
| UNC1999 | Dual EZH1/EZH2 inhibitor | Highly selective over other HMTs | [7][8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of EZH2 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
Figure 1: EZH2 Signaling Pathway
The diagram above illustrates the core components of the PRC2 complex and the catalytic activity of EZH2. Upstream signaling pathways can regulate EZH2 expression and function.[9] EZH2 utilizes S-adenosyl methionine (SAM) as a methyl donor to trimethylate Histone H3 at lysine 27, leading to gene silencing.[6] EZH2 inhibitors block this catalytic activity.
Figure 2: In Vitro Experimental Workflow
This workflow outlines the typical in vitro characterization of EZH2 inhibitors. Biochemical assays using recombinant PRC2 complex are employed to determine the direct inhibitory activity and IC50 values.[10] Cellular assays in relevant cancer cell lines are then used to assess the inhibitor's effect on the H3K27me3 mark and on cell proliferation.[11]
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key in vitro assays used to compare EZH2 inhibitors.
Protocol 1: In Vitro EZH2 Biochemical Assay (Radiometric)
This protocol is adapted from methodologies described for radiometric methyltransferase assays.[10][12]
1. Reagents and Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)
-
Histone H3 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF
-
EZH2 Inhibitor (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
-
Filter plates
2. Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRC2 complex, and the histone H3 peptide substrate.
-
Add the EZH2 inhibitor at various concentrations to the reaction mixture. Include a DMSO control (vehicle).
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by precipitating the proteins with TCA.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular H3K27me3 Quantification Assay (High-Content Analysis)
This protocol is based on high-content analysis (HCA) methods for quantifying histone modifications.[11][13]
1. Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
EZH2 Inhibitor (dissolved in DMSO)
-
Formaldehyde (for fixing)
-
Triton X-100 (for permeabilization)
-
Blocking solution (e.g., PBS with BSA and goat serum)
-
Primary antibody: Rabbit anti-H3K27me3
-
Secondary antibody: Alexa Fluor-conjugated goat anti-rabbit IgG
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
High-content imaging system
2. Procedure:
-
Seed cells in a multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EZH2 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 48-72 hours).
-
Fix the cells with formaldehyde, then permeabilize with Triton X-100.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against H3K27me3.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody and a nuclear counterstain.
-
Acquire images of the cells using a high-content imaging system.
-
Use image analysis software to segment the nuclei based on the counterstain and quantify the mean fluorescence intensity of the H3K27me3 signal within each nucleus.
-
Normalize the H3K27me3 intensity to the DMSO control and determine the IC50 value for the reduction of the H3K27me3 mark.
Protocol 3: Cell Proliferation Assay
This is a general protocol for assessing the effect of EZH2 inhibitors on cell viability and proliferation.
1. Reagents and Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
EZH2 Inhibitor (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Multi-well plates
2. Procedure:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
After allowing the cells to adhere, treat them with a range of concentrations of the EZH2 inhibitor or DMSO as a control.
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 3-7 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value for cell growth inhibition.
References
- 1. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EZH2 - Wikipedia [en.wikipedia.org]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Quantification of Histone H3 Lys27 Trimethylation (H3K27me3) by High-Throughput Microscopy Enables Cellular Large-Scale Screening for Small-Molecule EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Quantification of histone H3 Lys27 trimethylation (H3K27me3) by high-throughput microscopy enables cellular large-scale screening for small-molecule EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ezh2-IN-14: A Comparative Guide to Its Specificity Against Epigenetic Modifiers
For researchers, scientists, and drug development professionals, understanding the precise target engagement of an epigenetic probe is paramount. This guide provides an objective comparison of Ezh2-IN-14's specificity against other epigenetic modifiers, supported by experimental data and detailed methodologies.
This compound is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 plays a critical role in transcriptional repression by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in numerous cancers, making it a key therapeutic target. This compound has been identified as a selective inhibitor with a half-maximal inhibitory concentration (IC50) of 12 nM for EZH2.[1][2] A key characteristic of a high-quality chemical probe is its selectivity for the intended target over other related proteins. This compound demonstrates a greater than 200-fold selectivity for EZH2 over the closely related homolog EZH1.[1][2]
Quantitative Specificity Analysis
| Target Enzyme | This compound IC50 (nM) | GSK343 (Compound 6) IC50 (nM)[3] | EI1 IC50 (nM)[4] | Functional Class |
| EZH2 | 12 [1][2] | 1.2 | 15 | H3K27 Methyltransferase |
| EZH1 | >2400 | 72 (>60-fold selective) | 1340 (>90-fold selective) | H3K27 Methyltransferase |
| CARM1 | Not Available | >100,000 | >100,000 | Arginine Methyltransferase |
| Dot1L | Not Available | >100,000 | >100,000 | H3K79 Methyltransferase |
| G9a | Not Available | >100,000 | >100,000 | H3K9 Methyltransferase |
| MLL | Not Available | Not Available | >100,000 | H3K4 Methyltransferase |
| NSD3 | Not Available | Not Available | >100,000 | H3K36 Methyltransferase |
| SET7/9 | Not Available | >100,000 | >100,000 | H3K4 Methyltransferase |
| SETD2 | Not Available | Not Available | >100,000 | H3K36 Methyltransferase |
| SETD8 | Not Available | >100,000 | >100,000 | H4K20 Methyltransferase |
| SUV39H2 | Not Available | >100,000 | >100,000 | H3K9 Methyltransferase |
Table 1: Comparative IC50 values of this compound and other selective EZH2 inhibitors against a panel of histone methyltransferases. The data for GSK343 and EI1 demonstrate the high degree of selectivity that can be achieved for EZH2 over other methyltransferases, with EZH1 being the most closely related off-target.
Experimental Workflow and Methodologies
The determination of inhibitor specificity is a critical step in drug discovery and chemical probe validation. A generalized workflow for assessing the specificity of a histone methyltransferase inhibitor is depicted below.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to assess the specificity of EZH2 inhibitors.
This assay is a highly sensitive, no-wash immunoassay used to measure the methylation of a biotinylated histone H3 peptide substrate by EZH2.[5][6]
-
Principle: The assay uses donor and acceptor beads that are brought into proximity when an antibody on the acceptor bead recognizes the methylated histone peptide, which is bound by streptavidin-coated donor beads. Laser excitation of the donor bead results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead.
-
Protocol:
-
Reaction Setup: In a 384-well plate, combine the EZH2 enzyme complex, the test inhibitor (e.g., this compound) at various concentrations, and a mixture of the biotinylated Histone H3 (21-44) peptide substrate and the methyl donor SAM. The assay buffer typically consists of 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, and 0.01% BSA.[5]
-
Enzymatic Reaction: Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to allow the methylation reaction to proceed.[5]
-
Detection: Stop the reaction by adding a detection mix containing AlphaLISA acceptor beads conjugated to an anti-H3K27me3 antibody and streptavidin-coated donor beads in an appropriate buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate complex formation.[5]
-
Signal Reading: Read the plate using an Alpha-enabled plate reader, measuring the chemiluminescent signal at 615 nm.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
TR-FRET assays are a common method for high-throughput screening and inhibitor characterization, offering a robust and homogeneous format.[7][8]
-
Principle: This assay measures the FRET between a donor fluorophore (e.g., Europium-labeled antibody) and an acceptor fluorophore (e.g., dye-labeled tracer) that are brought into proximity. In a competitive binding format, the inhibitor displaces a biotinylated tracer from the enzyme's active site, leading to a decrease in the FRET signal.
-
Protocol:
-
Reagent Preparation: Prepare solutions of His-tagged PRC2 complex, a biotinylated EZH2 inhibitor tracer, Europium-labeled anti-His antibody (donor), and streptavidin-conjugated APC (acceptor).
-
Assay Plate Preparation: Add the test compound at various concentrations to the wells of a microtiter plate.
-
Reaction Mixture: Add the His-tagged PRC2 complex and the biotinylated tracer to the wells and incubate to allow binding.
-
Detection Reagents: Add the TR-FRET detection reagents (Eu-anti-His and SA-APC) and incubate to allow the detection complex to form.
-
Signal Reading: Measure the time-resolved fluorescence signal using a plate reader capable of TR-FRET, with an excitation at ~320-340 nm and emission readings at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[8]
-
Data Analysis: The TR-FRET signal is typically expressed as a ratio of the acceptor to donor emission. IC50 values are determined from the dose-response curve.
-
SPA is a radiometric assay that allows for the homogeneous measurement of enzymatic activity without the need for separation steps.[9][10]
-
Principle: A biotinylated substrate is captured by streptavidin-coated scintillant-containing beads. The EZH2 enzyme transfers a tritium-labeled methyl group from [³H]-SAM to the substrate. The beta particles emitted from the tritium are only able to travel a short distance in an aqueous environment, and thus only radiolabeled substrate bound to the beads will be close enough to excite the scintillant and produce a light signal.
-
Protocol:
-
Reaction Mixture: In a microplate, set up the enzymatic reaction containing the EZH2 enzyme, the biotinylated peptide substrate, the test inhibitor, and S-adenosyl-L-[³H-methyl]-methionine in an appropriate assay buffer.[9]
-
Incubation: Allow the reaction to proceed at room temperature for a specified time.
-
SPA Bead Addition: Stop the reaction and initiate detection by adding a suspension of streptavidin-coated SPA beads.
-
Incubation: Incubate the plate to allow the biotinylated substrate to bind to the SPA beads.
-
Signal Detection: Measure the light output from the beads using a scintillation counter.
-
Data Analysis: The amount of light produced is proportional to the amount of methylated substrate. IC50 curves are generated by plotting the signal against the inhibitor concentration.
-
Conclusion
This compound is a highly potent and selective inhibitor of EZH2. Its specificity, particularly its >200-fold selectivity over EZH1, underscores its utility as a chemical probe for studying the biological functions of EZH2. While comprehensive screening data against a wider panel of epigenetic modifiers for this compound is not publicly available, the data from analogous selective inhibitors like GSK343 and EI1 demonstrate that high selectivity for EZH2 is achievable. The experimental protocols outlined above provide a robust framework for researchers to independently validate the specificity and mechanism of action of this compound or other epigenetic modulators, ensuring rigorous and reproducible scientific outcomes.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ezh2 Inhibitor II, EI1 [sigmaaldrich.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Development and implementation of a high-throughput AlphaLISA assay for identifying inhibitors of EZH2 methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of DNMT1 Selective Antagonists Using a Novel Scintillation Proximity Assay - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to EZH2 Inhibitor Cross-Reactivity with EZH1
For Researchers, Scientists, and Drug Development Professionals
Enhancer of zeste homolog 2 (EZH2) has emerged as a critical therapeutic target in oncology, leading to the development of numerous small-molecule inhibitors. However, the high degree of homology between EZH2 and its paralog, EZH1, particularly within the catalytic SET domain, presents a significant challenge in developing highly selective inhibitors. Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their biological effects and potential therapeutic applications. This guide provides a comparative analysis of the selectivity of various EZH2 inhibitors against EZH1, supported by experimental data and detailed methodologies.
While specific inhibitory data for the compound "Ezh2-IN-14" against EZH2 and EZH1 is not publicly available, this guide will utilize data from well-characterized EZH2 inhibitors to illustrate the principles of selectivity and cross-reactivity within this class of molecules.
Comparative Inhibitory Activity of EZH2 Inhibitors
The inhibitory potency of various compounds against EZH2 and EZH1 is a key determinant of their utility as research tools and therapeutic agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several widely studied EZH2 inhibitors, highlighting their selectivity profiles.
| Compound | EZH2 IC50 (nM) | EZH1 IC50 (nM) | Selectivity (Fold, EZH1/EZH2) | Reference |
| GSK126 | <10 | ~1500 | ~150 | [1] |
| Tazemetostat (EPZ-6438) | 2-38 | Not specified | 35 | [2] |
| UNC1999 | <10 | 45 | ~5 | [1][3] |
| GSK343 | 4 | 240 | 60 | [4] |
| EI1 | Not specified | Not specified | ~90 | [5] |
| CPI-1205 | Not specified | 52 | Modest | [2] |
Note: IC50 values can vary depending on the specific assay conditions.
EZH2/EZH1 Signaling Pathway
EZH2 and EZH1 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). This complex plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), leading to transcriptional repression.[5][6][7] The core components of the PRC2 complex are essential for the methyltransferase activity of both EZH2 and EZH1.
Experimental Protocol: In Vitro Histone Methyltransferase (HMT) Assay
Determining the inhibitory activity and selectivity of compounds against EZH2 and EZH1 is typically achieved through in vitro histone methyltransferase (HMT) assays. A common method is the radiometric filter-binding assay, which measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) onto a histone substrate.
Objective: To determine the IC50 values of a test compound against purified EZH2 and EZH1 complexes.
Materials:
-
Purified, recombinant human PRC2 complexes containing either EZH2 or EZH1.
-
Histone H3 peptide (e.g., residues 21-44) or core histones as substrate.
-
[³H]-SAM (radiolabeled S-adenosyl-L-methionine).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF).[8]
-
Filter plates (e.g., phosphocellulose or glass fiber).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the assay buffer, histone H3 substrate, and the respective PRC2 complex (EZH2 or EZH1).
-
Compound Addition: Add the test compound at a range of concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control (vehicle) is also included.
-
Initiation of Reaction: Start the enzymatic reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).[8]
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).
-
Substrate Capture: Transfer the reaction mixtures to the filter plates. The histone substrate, now potentially radiolabeled, will bind to the filter membrane.
-
Washing: Wash the filter plates multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Detection: Add scintillation fluid to the wells of the filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the enzyme activity. Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Experimental Workflow for Determining Cross-Reactivity
The following diagram illustrates the general workflow for assessing the cross-reactivity of an EZH2 inhibitor against EZH1.
Conclusion
The development of EZH2 inhibitors with a well-defined selectivity profile is crucial for advancing our understanding of the distinct and overlapping functions of EZH1 and EZH2. While some inhibitors, such as GSK126, demonstrate high selectivity for EZH2, others like UNC1999 act as dual inhibitors. The choice of inhibitor will depend on the specific research question or therapeutic strategy. For instance, in cancers where both EZH1 and EZH2 contribute to the disease pathology, a dual inhibitor may be more effective.[1][3] Conversely, a highly selective EZH2 inhibitor would be preferable for dissecting the specific roles of EZH2. The experimental framework provided in this guide offers a robust approach for characterizing the cross-reactivity of novel EZH2 inhibitors, a critical step in their preclinical development.
References
- 1. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMERGING DRUG PROFILE: Enhancer of Zeste Homolog 2 (EZH2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are EZH2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Ezh2-IN-14 and First-Generation EZH2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel EZH2 inhibitor, Ezh2-IN-14, against established first-generation inhibitors. This document outlines key performance data from biochemical and cellular assays, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This guide focuses on this compound, a potent and selective EZH2 inhibitor, and benchmarks its performance against pioneering first-generation EZH2 inhibitors, including Tazemetostat (EPZ-6438), GSK126, CPI-1205, and UNC1999.
Performance Data: A Head-to-Head Comparison
The following tables summarize the key biochemical and cellular activity data for this compound and prominent first-generation EZH2 inhibitors. These inhibitors primarily act as S-adenosyl-L-methionine (SAM) competitive inhibitors of the EZH2 methyltransferase activity.
Table 1: Biochemical Activity of EZH2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 | Mechanism of Action |
| This compound | EZH2 | 12[1] | N/A | >200-fold[1] | SAM-competitive |
| Tazemetostat (EPZ-6438) | EZH2 | 11[2] | 2.5[2] | 35-fold[3] | SAM-competitive[4] |
| GSK126 | EZH2 | 9.9[5] | 0.093 | >150-fold | SAM-competitive |
| CPI-1205 | EZH2 | N/A | N/A | N/A | SAM-competitive[6] |
| UNC1999 | EZH2/EZH1 | EZH2: <10, EZH1: 45[7] | N/A | ~10-fold[8] | SAM-competitive |
Table 2: Cellular Activity of EZH2 Inhibitors
| Inhibitor | Cell Line | Cellular H3K27me3 IC50 (nM) | Antiproliferative IC50 (µM) |
| This compound | N/A | N/A | N/A |
| Tazemetostat (EPZ-6438) | G401 (SMARCB1-mutant) | ~50[9] | 0.032 - 1[3] |
| GSK126 | Pfeiffer (EZH2-mutant) | ~10[10] | ~0.2 |
| CPI-1205 | B-cell lymphoma | N/A | N/A |
| UNC1999 | MCF10A | 124[8] | 19.2[8] |
Key Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the EZH2 signaling pathway and a general workflow for evaluating EZH2 inhibitors.
Caption: EZH2 Signaling Pathway.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
A Comparative Guide to EZH2 Inhibitors: Reproducibility of Ezh2-IN-14 Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the EZH2 inhibitor Ezh2-IN-14 with other widely used alternatives, including GSK126, Tazemetostat (EPZ-6438), and UNC1999. The focus is on the reproducibility of experimental findings, supported by available data and detailed methodologies for key experiments.
Introduction to EZH2 and its Inhibition
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] EZH2 plays a crucial role in gene silencing by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2][3][4][5] Dysregulation of EZH2 activity is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[2][3][5] EZH2 inhibitors are a class of small molecules designed to block the methyltransferase activity of EZH2, thereby reactivating tumor suppressor genes and inhibiting cancer cell growth.[2]
This compound: A Selective EZH2 Inhibitor
This compound, also referred to as C24 in some literature, is a selective EZH2 inhibitor with a reported half-maximal inhibitory concentration (IC50) of 12 nM.[6][7] It exhibits over 200-fold selectivity for EZH2 compared to the highly homologous EZH1.[6][7] The initial discovery of this compound was reported in a 2019 publication that also described the development of MS1943, a first-in-class EZH2 selective degrader derived from the this compound scaffold.[6][8][9][10][11] While the initial publication provides some in vitro data, a comprehensive body of publicly available research specifically replicating or expanding upon the initial findings for this compound is still developing. This guide aims to present the available data and compare it with more extensively studied EZH2 inhibitors.
Comparative Analysis of EZH2 Inhibitors
This section provides a comparative overview of the in vitro and in vivo activities of this compound and its alternatives.
In Vitro Activity
The following table summarizes the reported in vitro potency of the selected EZH2 inhibitors against the wild-type (WT) enzyme and common mutant forms.
| Compound | Target | IC50 / Ki | Assay Type | Reference |
| This compound (C24) | EZH2 | 12 nM (IC50) | Radioactive Methyltransferase Assay | [6][7] |
| GSK126 | EZH2 (WT) | 9.9 nM (IC50) | Biochemical Assay | [12] |
| EZH2 (Y641F) | 2.5 nM (IC50) | Biochemical Assay | [12] | |
| EZH2 (A677G) | 0.5 nM (Ki) | Biochemical Assay | [12] | |
| Tazemetostat (EPZ-6438) | EZH2 (WT) | 2.5 nM (Ki) | Biochemical Assay | [13] |
| EZH2 (Y646F) | 4 nM (IC50) | Biochemical Assay | [13] | |
| EZH2 (A682G) | 7 nM (IC50) | Biochemical Assay | [13] | |
| UNC1999 | EZH2 | <10 nM (IC50) | In vitro methyltransferase assay | [14][15] |
| EZH1 | 45 nM (IC50) | In vitro methyltransferase assay | [14][15] |
In Vivo Activity
The following table summarizes the reported in vivo efficacy of the selected EZH2 inhibitors in various cancer xenograft models.
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| GSK126 | DLBCL Xenograft (WSU-DLCL2) | 50 mg/kg, i.p., for 25 days | Significant inhibition of tumor volume and weight | [15][16] |
| Multiple Myeloma Xenograft (RPMI8226) | 200 mg/kg/day, i.p., for ~14 days | Significant delay in tumor growth | [17] | |
| Tazemetostat (EPZ-6438) | Rhabdoid Tumor Xenograft | 400 mg/kg, p.o., twice daily for 28 days | Significant differences in event-free survival | [10] |
| DLBCL Xenograft (OCI-LY19) | 125 or 500 mg/kg, p.o., twice daily | Significant dose-dependent tumor growth inhibition | [8] | |
| UNC1999 | MLL-rearranged Leukemia Xenograft | 50 mg/kg, oral | Maintained plasma concentrations above cellular IC50 for ~20 hours | [18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of EZH2 inhibitors and a typical workflow for evaluating their efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Histone Methyltransferase (HMT) Assay (General Protocol)
This protocol is a general guideline for assessing the in vitro enzymatic activity of EZH2 inhibitors.[12][19][20][21][22][23]
Materials:
-
Recombinant PRC2 complex (containing EZH2)
-
Histone H3 peptide substrate
-
S-adenosyl-L-[methyl-3H]-methionine (SAM)
-
EZH2 inhibitor (e.g., this compound, UNC1999)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRC2 complex, and histone H3 peptide substrate.
-
Add serial dilutions of the EZH2 inhibitor to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-3H]-methionine.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to the wells and measure the incorporation of the methyl-3H group using a scintillation counter.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (General Protocol)
This protocol provides a general method for determining the effect of EZH2 inhibitors on cancer cell viability.[7][18][19][20][24][25][26][27][28]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
EZH2 inhibitor (e.g., this compound, Tazemetostat)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the EZH2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 120 hours).[9][18][19][25]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Xenograft Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo efficacy of EZH2 inhibitors in a mouse xenograft model.[1][8][10][15][16][17][24][29][30]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
EZH2 inhibitor (e.g., this compound, GSK126, Tazemetostat)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.[8][24]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the EZH2 inhibitor or vehicle control to the respective groups according to the desired dosing regimen (e.g., oral gavage or intraperitoneal injection).[8][10][15][16]
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Analyze the data to determine the effect of the inhibitor on tumor growth.
Reproducibility of this compound Findings
The initial characterization of this compound (C24) demonstrated its high potency and selectivity for EZH2 in biochemical assays.[6][7] However, to establish the reproducibility and broader utility of these findings, further independent studies are necessary. As of the writing of this guide, there is a limited number of publicly available studies that have explicitly used and cited the original this compound publication.
The development of the EZH2 degrader MS1943 from the this compound scaffold provides indirect validation of the initial findings, as the degrader's efficacy relies on the specific binding of the this compound moiety to EZH2.[6][8][9][10][11] Studies on MS1943 have shown effective EZH2 degradation and subsequent anti-proliferative effects in triple-negative breast cancer cells, where traditional EZH2 inhibitors were less effective.[6][8][9][10][11] This suggests that the core structure of this compound is a valid starting point for developing EZH2-targeting compounds.
To fully assess the reproducibility of the initial experimental findings for this compound, future research should aim to:
-
Independently synthesize and characterize this compound.
-
Perform head-to-head in vitro and in vivo comparisons with other EZH2 inhibitors using standardized protocols.
-
Investigate the efficacy of this compound in a broader range of cancer models.
Conclusion
This compound is a potent and selective EZH2 inhibitor with promising initial data. However, compared to more established EZH2 inhibitors like GSK126 and Tazemetostat, the body of evidence supporting the reproducibility of its experimental findings is still emerging. This guide provides a framework for comparing this compound to its alternatives and highlights the need for further research to fully validate its potential as a therapeutic agent. The provided experimental protocols can serve as a starting point for researchers interested in investigating the properties of this compound and other EZH2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EZH2: novel therapeutic target for human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EZH2 Promotes Cholangiocarcinoma Development and Progression through Histone Methylation and microRNA-Mediated Down-Regulation of Tumor Suppressor Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Combination Treatment with GSK126 and Pomalidomide Induces B-Cell Differentiation in EZH2 Gain-of-Function Mutant Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Tazemetostat as a Therapeutically Relevant Substance in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical Evidence of Anti-Tumor Activity Induced by EZH2 Inhibition in Human Models of Synovial Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro histone methyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The noncanonical role of EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Targeting EZH2-mediated methylation of histone 3 inhibits proliferation of pediatric acute monocytic leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 27. researchgate.net [researchgate.net]
- 28. Overcoming clinical resistance to EZH2 inhibition using rational epigenetic combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Ezh2-IN-14: A Guide for Laboratory Professionals
General Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is worn. Handle the compound in a well-ventilated area or a fume hood to minimize inhalation exposure.
Summary of Related Ezh2 Inhibitors
While specific quantitative disposal data for Ezh2-IN-14 is unavailable, the following table summarizes information on related Ezh2 inhibitors to provide a contextual understanding.
| Compound Name | Supplier Information | Key Safety Annotation |
| Ezh2 Inhibitor II, EI1 | Merck Millipore | Not classified as a hazardous substance; an SDS is not required according to Regulation (EC) No. 1907/2006 (REACH).[1] |
| Ezh2 Inhibitor III, GSK126 | Sigma-Aldrich | Storage Class Code: 11 - Combustible Solids. |
Disclaimer: This information is for contextual purposes only and does not replace a substance-specific SDS.
Step-by-Step Disposal Protocol for Non-Hazardous Research Chemicals
The following is a general procedure for the disposal of small quantities of non-hazardous research chemicals like this compound. This protocol is based on standard laboratory safety practices and should be adapted to comply with your institution's specific guidelines and local regulations.
Step 1: Initial Assessment and Waste Identification
-
Consult Institutional Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office or refer to your laboratory's Chemical Hygiene Plan. These resources will provide specific instructions for chemical waste disposal.
-
Confirm Non-Hazardous Status: Whenever possible, obtain the Safety Data Sheet (SDS) from the supplier of your specific compound. If an SDS is unavailable, and in the absence of evidence to the contrary, proceed with the assumption that the compound is non-hazardous but still requires controlled disposal. Do not dispose of any chemical down the drain or in the regular trash without explicit approval from your EHS office.[2][3]
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled waste container for the collection of this compound waste. The container should be made of a material compatible with the chemical and any solvents used.
-
Avoid Mixing Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's protocols.[4] Incompatible chemicals can react, creating a hazard.[4]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (e.g., solutions) in separate, appropriately labeled containers.
Step 3: Labeling and Storage
-
Clear and Accurate Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and the words "Non-Hazardous Waste for Disposal" or as otherwise directed by your EHS department.[5]
-
Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[6] Ensure the container is sealed to prevent spills or evaporation.[5]
Step 4: Arranging for Disposal
-
Contact EHS for Pickup: Once the waste container is full or ready for disposal, follow your institution's procedure to request a waste pickup by the EHS department.[6] They will ensure the waste is disposed of in accordance with federal, state, and local regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.
Caption: Decision workflow for laboratory chemical disposal.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals, fostering a secure research environment.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
